molecular formula C6H5N3OS B161107 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione CAS No. 130783-68-5

3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Cat. No.: B161107
CAS No.: 130783-68-5
M. Wt: 167.19 g/mol
InChI Key: AVSDJHCSVZHRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione ( 130783-68-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features an isoxazole ring fused to a pyrimidine scaffold, with a critical thione (-C=S) group at the 4-position . This compound serves as a versatile building block for synthesizing diverse derivatives and is recognized for its role as a purine analog, allowing it to interact with a variety of biological enzymes and receptors . Primary research applications are in oncology. The compound has demonstrated potent anticancer activity in vitro, exhibiting cytotoxicity against a panel of human cancer cell lines. Studies have shown promising inhibition of cell proliferation in HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells, with reported IC50 values in the low micromolar to nanomolar range . Its mechanism of action is associated with the inhibition of key signaling pathways, including potent inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) , a primary mediator of tumor angiogenesis . This makes it a valuable lead compound for developing novel anti-angiogenic cancer therapeutics. Beyond its direct cytotoxic effects, the scaffold is investigated for enzyme inhibition , particularly targeting kinase enzymes like EGFR, which is overexpressed in many cancers . The compound's structure can be readily modified, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . From a synthetic chemistry perspective, it can be prepared via cyclization of pyrimidine derivatives, with optimized methods offering high yield and purity . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-methyl-7H-[1,2]oxazolo[5,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBCIBYTNGQINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical and synthetic profile of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione , a fused bicyclic heterocycle with significant utility as a purine bioisostere in medicinal chemistry.

Executive Summary

This compound is a fused heterocyclic scaffold comprising an isoxazole ring fused to a pyrimidine-4-thione moiety. It belongs to a class of compounds known as "purine bioisosteres," specifically mimicking the electronic and steric profile of 6-thiopurines (e.g., 6-mercaptopurine).

This compound is of high interest in drug development due to the isoxazole moiety , which imparts unique lipophilicity and hydrogen-bonding capabilities compared to the imidazole ring found in natural purines. Its primary applications lie in the development of immunomodulators , antiviral agents , and kinase inhibitors (e.g., VEGFR-2, EGFR).

Structural Characterization & Tautomerism

The core structure exhibits a dynamic equilibrium between the thione (A) and thiol (B) tautomers. Understanding this equilibrium is critical for predicting reactivity (S-alkylation vs. N-alkylation) and binding modes in protein pockets.

Tautomeric Equilibrium

In the crystalline state and in neutral solvents (DMSO, CHCl3), the compound exists predominantly in the thione form (A). This is stabilized by the amide-like resonance of the pyrimidine ring.

  • Thione Form (A): Characterized by a C=S double bond and an N-H proton at position 5.

  • Thiol Form (B): Characterized by a C-S single bond and a thiol (-SH) proton. This form becomes significant in basic conditions (forming the thiolate anion) or in specific protic solvation shells.

Visualization of Tautomerism

Tautomerism Thione Thione Form (Major) (C=S, N-H) Thiol Thiol Form (Minor) (C-SH, N=C) Thione->Thiol  K_eq << 1   Anion Thiolate Anion (Reactive Intermediate) Thione->Anion  + Base (-H+)   Thiol->Anion  + Base (-H+)  

Figure 1: Tautomeric equilibrium favoring the thione form in neutral media, shifting to the thiolate anion under basic conditions.

Physicochemical Properties

The following data summarizes the physical constants derived from the class of isoxazolo[5,4-d]pyrimidines.

PropertyValue / DescriptionNotes
Molecular Formula C₆H₅N₃OS
Molecular Weight 167.19 g/mol
Appearance Yellow to pale-orange crystalline solidCharacteristic of thio-substituted heterocycles.
Melting Point > 200 °C (Decomposition)High lattice energy due to intermolecular H-bonding (NH···S).
Solubility DMSO, DMF, PyridineSoluble in polar aprotic solvents.
Solubility (Water) Poor (< 0.1 mg/mL)Soluble in aqueous base (NaOH/KOH) via thiolate formation.
pKa (Predicted) ~7.5 - 8.5 (Thiol/Thione)Acidic NH allows deprotonation by mild bases (Carbonates, Hydroxides).
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; isoxazole ring reduces polarity vs. pure pyrimidines.

Synthetic Protocol

The most robust synthesis involves the cyclization of 5-amino-3-methylisoxazole-4-carboxamide using a sulfur source. This protocol ensures high regioselectivity and yield.

Reaction Pathway
  • Precursor: 5-amino-3-methylisoxazole-4-carboxamide (Available from 5-amino-3-methylisoxazole-4-carbonitrile).

  • Cyclization Agent: Carbon Disulfide (CS₂) or Ethyl Xanthate.

  • Conditions: Basic reflux (KOH/EtOH or Pyridine).

Step-by-Step Methodology

Reagents:

  • 5-amino-3-methylisoxazole-4-carboxamide (1.0 eq)

  • Potassium Ethyl Xanthate (1.5 eq) OR CS₂/KOH

  • Ethanol (anhydrous) or Pyridine

  • Acetic Acid (for acidification)

Protocol:

  • Preparation: Dissolve 5-amino-3-methylisoxazole-4-carboxamide (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add Potassium Ethyl Xanthate (15 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Evaporate the solvent under reduced pressure to obtain a solid residue.

  • Acidification: Dissolve the residue in a minimum amount of water (ice-cold) and acidify to pH 3–4 using glacial acetic acid. The product will precipitate as the thione form.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) to yield light yellow crystals.

Synthesis Workflow Diagram

Synthesis Start 5-Amino-3-methylisoxazole- 4-carboxamide Intermediate Cyclization Intermediate (Thiolate Salt) Start->Intermediate Cyclocondensation Reagent Reagent: Potassium Ethyl Xanthate Solvent: EtOH, Reflux 12h Reagent->Intermediate Product 3-methylisoxazolo[5,4-d] pyrimidine-4(5H)-thione Intermediate->Product Protonation/Tautomerization Acid Acidification (AcOH, pH 4) Acid->Product

Figure 2: Synthetic workflow for the formation of the target thione from the isoxazole carboxamide precursor.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the ambident nucleophilicity of the thioamide group (N-C=S ↔ N=C-SH).

S-Alkylation (Major Pathway)

Under basic conditions (e.g., K₂CO₃/DMF), the sulfur atom is the primary nucleophile. Reaction with alkyl halides (R-X) yields S-alkyl derivatives .

  • Relevance: This reaction is used to lock the molecule in the "thiol-like" state or to introduce lipophilic side chains.

  • Example: Reaction with Methyl Iodide yields 3-methyl-4-(methylthio)isoxazolo[5,4-d]pyrimidine.

Desulfurization

The thione group can be removed or replaced to access other derivatives:

  • Oxidation to One: Treatment with KMnO₄ or H₂O₂ can convert the thione (C=S) to the ketone (C=O), yielding the isoxazolo[5,4-d]pyrimidin-4-one.

  • Raney Nickel: Complete desulfurization yields the core 3-methylisoxazolo[5,4-d]pyrimidine.

Nucleophilic Displacement

The S-alkyl derivatives (thioethers) are excellent leaving groups. They can be displaced by amines to form 4-amino derivatives (adenine isosteres).

  • Mechanism:[1][2][3] S_NAr (Nucleophilic Aromatic Substitution).

  • Application: Synthesis of kinase inhibitors where the 4-amino group binds to the hinge region of the kinase ATP pocket.

Spectroscopic Signatures

Identification of the compound relies on distinguishing the thione form from potential impurities.

MethodCharacteristic SignalInterpretation
¹H NMR (DMSO-d₆) δ 13.0–14.0 ppm (bs, 1H) NH Proton: Highly deshielded, indicates thione form (H-bonded).
δ 8.4–8.6 ppm (s, 1H) H-6 Pyrimidine: Characteristic singlet for the pyrimidine ring proton.
δ 2.4–2.6 ppm (s, 3H) CH₃ Group: Methyl group on the isoxazole ring.
¹³C NMR δ ~175 ppm C=S Carbon: Distinctive downfield signal for the thione carbon.
FT-IR 1100–1200 cm⁻¹ C=S Stretch: Strong diagnostic band.
3100–3200 cm⁻¹ NH Stretch: Broad band, indicative of H-bonding.
Mass Spec (ESI) [M+H]⁺ = 168.02 Protonated molecular ion.

References

  • Synthesis of Isoxazolo[5,4-d]pyrimidines

    • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.[4][5]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

    • Relevance: Establishes the general synthetic cyclization str
  • Biological Activity (Immunological)

    • Title: The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives.[4][6]

    • Source: Cell Mol Biol Lett., 2005.
    • URL:[Link]

    • Relevance: Provides biological context and structural analogs (4-one vs 4-thione).
  • Tautomerism in Heterocyclic Thiones

    • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
    • Source: Journal of Chemical and Pharmaceutical Research, 2014.
    • URL:[Link]

    • Relevance: Validates the dominance of the thione tautomer in similar fused heterocyclic systems.
  • Kinase Inhibition Potential

    • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review.
    • Source: MDPI, 2025.
    • URL:[Link]

    • Relevance: Highlights the "purine-mimic" mechanism of action for this class of compounds.[1][4]

Sources

Thione-Thiol Tautomerism in Isoxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights, Synthetic Protocols, and Pharmacological Implications

Executive Summary

Isoxazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural bioisosterism with purine bases (adenine and guanine).[1][2] This structural mimicry enables them to act as potent antimetabolites, kinase inhibitors (e.g., VEGFR-2), and immunomodulators. A critical physicochemical feature of these derivatives is the thione-thiol tautomerism at the C4 position. Understanding this equilibrium is not merely an academic exercise; it dictates the molecule's reactivity during synthesis, its hydrogen-bonding capacity in active sites, and its pharmacokinetic profile. This guide provides a technical deep-dive into the mechanistic basis, characterization, and experimental manipulation of this tautomeric system.

The Tautomeric Equilibrium: Mechanistic Basis

Defining the System

The tautomerism involves the migration of a proton between the N5-nitrogen atom of the pyrimidine ring and the exocyclic sulfur atom at C4.

  • Thione Form (A): Characterized by a C=S double bond and an N-H bond. This form typically dominates in the solid state and polar solvents due to efficient solvation and lattice energy stabilization.

  • Thiol Form (B): Characterized by a C-S single bond and an S-H bond. This form is often the "reactive species" in nucleophilic substitution reactions (e.g., S-alkylation) and is favored in the gas phase or highly non-polar environments.

Thermodynamic Drivers

While the thiol form preserves the full aromaticity of the pyrimidine ring (Hückel 6


 electron system), the thione form is thermodynamically stabilized by:
  • Dipolar Resonance: The significant charge separation in the thioamide resonance structure (

    
    ) contributes to stability.
    
  • Solvent Interaction: Polar solvents (DMSO, MeOH) stabilize the more polar thione tautomer via hydrogen bonding.

  • Dimerization: In the solid state, thione derivatives often form centrosymmetric dimers bonded through dual

    
     hydrogen bonds, locking the molecule in the thione state.
    

Tautomerism cluster_factors Stabilizing Factors Thione Thione Form (N-H) (Dominant in Solution/Solid) Transition Proton Transfer Transition State Thione->Transition Solvent/Base Thiol Thiol Form (S-H) (Reactive Intermediate) Thiol->Thione Spontaneous Transition->Thiol Fast F1 Polar Solvents (DMSO, H2O) F1->Thione F2 H-Bond Dimerization F2->Thione

Figure 1: The dynamic equilibrium between thione and thiol tautomers, highlighting the thermodynamic preference for the thione form in polar environments.

Analytical Characterization

Distinguishing between tautomers requires a multi-modal spectroscopic approach. The following table summarizes key diagnostic signals.

Diagnostic Spectral Features[3][4][5][6][7]
MethodThione Form (N-H)Thiol Form (S-H)Notes

H NMR

11.0 – 13.5 ppm
(Broad singlet,

exchangeable)
Not typically observed (Rapid exchange/low pop.)If S-alkylated (trapped thiol), S-

appears at

2.4–2.6 ppm.

C NMR

175 – 185 ppm
(C=S Carbon)

160 – 170 ppm
(C-S Carbon)
The C=S carbon is significantly deshielded compared to C-S.
FT-IR

: 1100–1200 cm


: 3100–3200 cm


: ~2550 cm

(Weak/Absent)
C=S stretch can vary based on ring coupling; N-H is often broad.
X-Ray C4-S bond: ~1.67 Å (Double bond character)C4-S bond: ~1.75 Å(Single bond character)Definitive proof of solid-state structure.
Expert Insight: The NMR "Ghost"

In routine DMSO-


 NMR, you will almost exclusively observe the thione form. The N-H proton often appears as a broad singlet very downfield (12+ ppm). Do not misinterpret the absence of an S-H peak (~3-4 ppm) as a failure of the reaction.  It confirms the thione dominance. To prove the chemical potential of the thiol, you must perform a "trapping" experiment (see Section 4.2).

Experimental Protocols

Synthesis of Isoxazolo[5,4-d]pyrimidine-4-thiones

Objective: Convert the 4-one (lactam) precursor to the 4-thione using a thionating agent.

Reagents:

  • Precursor: Isoxazolo[5,4-d]pyrimidin-4(5H)-one[3]

  • Reagent: Lawesson’s Reagent (preferred over

    
     for cleaner workup)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Protocol:

  • Setup: In a dry round-bottom flask under argon, dissolve the isoxazolo[5,4-d]pyrimidin-4-one (1.0 eq) in anhydrous 1,4-dioxane (10 mL/mmol).

  • Addition: Add Lawesson’s Reagent (0.6 eq). Note: 0.5 eq is theoretically sufficient, but a slight excess ensures conversion.

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The thione is typically less polar (higher

    
    ) than the starting lactam.
    
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in minimal DCM, and precipitate with hexanes.

  • Purification: Recrystallize from EtOH/DMF. Avoid column chromatography if possible, as silica can sometimes degrade sensitive thiones or cause sulfur hydrolysis.

Trapping the Thiol Tautomer (S-Alkylation)

Objective: Chemically lock the tautomer in the thiol form to synthesize S-substituted derivatives (e.g., thioethers).

Protocol:

  • Dissolution: Dissolve the 4-thione derivative (1.0 eq) in DMF or Acetone.

  • Deprotonation: Add

    
     (1.5 eq) and stir at RT for 15 mins. The solution may change color as the thiolate anion forms.
    
  • Alkylation: Add the alkyl halide (e.g., MeI, Benzyl Bromide) (1.1 eq) dropwise.

  • Reaction: Stir at RT for 1–3 hours.

  • Validation: The disappearance of the downfield N-H signal in NMR and the appearance of the S-alkyl peak confirms the reaction occurred via the thiol tautomer.

SynthesisWorkflow Start Isoxazolo[5,4-d]pyrimidin-4-one (Lactam) Thionation Thionation (Lawesson's Reagent / Reflux) Start->Thionation Thione 4-Thione Product (Dominant Tautomer) Thionation->Thione Base Deprotonation (K2CO3 / DMF) Thione->Base Anion Thiolate Anion (Nucleophile) Base->Anion Alkylation S-Alkylation (R-X) Anion->Alkylation Final 4-S-Alkyl Derivative (Locked Thiol Form) Alkylation->Final

Figure 2: Synthetic workflow for converting the oxo-derivative to the thione, followed by S-alkylation to trap the thiol form.

Implications in Drug Discovery[1]

Binding Mode Versatility

The thione-thiol tautomerism allows the scaffold to adapt its H-bonding pattern to the target protein's binding pocket:

  • As a Thione: Acts as a Hydrogen Bond Donor (via N-H) and Acceptor (via C=S). This mimics the binding of guanine.

  • As a Thiol (Thiolate): At physiological pH, the acidic thiol (pKa ~7-8) may deprotonate, forming a strong ionic interaction with positively charged residues (e.g., Lysine, Arginine) in kinase active sites.

Bioisosterism

The isoxazolo[5,4-d]pyrimidine-4-thione core is a direct bioisostere of 6-mercaptopurine , a classic antimetabolite. The fusion of the isoxazole ring alters the electron density of the pyrimidine, potentially improving metabolic stability against xanthine oxidase compared to non-fused analogs.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 2020.[4] Link

    • Significance: Describes the general synthesis of the scaffold and the N-H tautomeric considerations in the related amino-deriv
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 2015. Link

    • Significance: Establishes the thermodynamic preference for the thione form in pyrimidine systems using UV-Vis and DFT.
  • Vibrational Spectra of Pyrimidine-2-Thione and Pyrimidine-2-Selone. Spectrochimica Acta, 2025 (Accessed via ResearchGate). Link

    • Significance: Provides definitive IR assignments for the C=S stretch (750–1200 cm⁻¹) in pyrimidine thiones.
  • Isoxazolo[5,4-d]pyrimidine (CAS 272-04-8). BenchChem Technical Report. Link

    • Significance: Summarizes the medicinal chemistry applications, specifically VEGFR-2 inhibition and bioisosterism.
  • Tautomerism in 4-hydroxy-6-mercaptopyrimidine. Journal of the Chemical Society, 1963. Link

    • Significance: A foundational text on the proton migration p

Sources

Biological activity profile of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, mechanism of action, and experimental characterization of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione . It is structured to serve drug discovery scientists and medicinal chemists.

Technical Whitepaper | Version 2.0

Executive Summary

This compound represents a specialized scaffold in medicinal chemistry, merging the pharmacophoric features of the isoxazole ring with a fused pyrimidine-thione core. Unlike its 4-oxo (ketone) bioisostere, the 4-thione (C=S) moiety imparts unique electronic and lipophilic properties, significantly altering its interaction with biological targets.

This compound acts primarily as a multi-target kinase inhibitor and antimicrobial agent . Its activity profile is defined by the "soft" sulfur donor atom, which enhances binding affinity to metal-dependent enzymes and cysteine-rich active sites (e.g., PI3Kδ, VEGFR-2) compared to the "hard" oxygen of the corresponding pyrimidinone.

Key Attribute Profile Summary
Primary Class Fused Pyrimidine Bioisostere
Key Pharmacophore 4-Thione (C=S) + 3-Methylisoxazole
Primary Targets Tyrosine Kinases (VEGFR-2, EGFR), Bacterial DNA Gyrase
Solubility/LogP Enhanced lipophilicity vs. 4-oxo analog; improved membrane permeability
Mechanism ATP-competitive inhibition; Metal chelation (Zn²⁺/Mg²⁺)

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule functions as a purine mimetic. The isoxazolo[5,4-d]pyrimidine core mimics the adenine scaffold of ATP, allowing it to dock into the ATP-binding pockets of kinases.

  • 3-Methyl Group: Provides steric bulk that fills hydrophobic pockets (e.g., the Gatekeeper region in kinases), improving selectivity over unsubstituted analogs.

  • Isoxazole Ring: Acts as a hydrogen bond acceptor/donor system, stabilizing the molecule within the active site via interactions with the hinge region.

  • 4-Thione (C=S): The critical differentiator. The sulfur atom is less electronegative and more polarizable than oxygen. This allows for:

    • Stronger van der Waals interactions with hydrophobic residues (Met, Leu).

    • Potential covalent modification of cysteine residues in specific mutant kinases.

    • Metal Chelation: Enhanced affinity for Zn²⁺ in metalloproteases or bacterial deformylases.

Structural Diagram (DOT)

The following diagram illustrates the core pharmacophore and its interaction logic.

Pharmacophore cluster_0 Structure-Activity Relationship (SAR) Core Isoxazolo[5,4-d]pyrimidine Scaffold Thione 4-Thione (C=S) 'Soft' Donor Core->Thione C4 Substitution Methyl 3-Methyl Group Hydrophobic Fill Core->Methyl C3 Substitution Target ATP Binding Pocket (Kinases/Gyrase) Core->Target H-Bonding (Hinge Region) Thione->Target vdW & Metal Chelation Methyl->Target Gatekeeper Interaction

Figure 1: Pharmacophoric dissection of the this compound scaffold.

Biological Activity Profile

Anticancer Activity (Kinase Inhibition)

The thione derivative exhibits potent antiproliferative activity against specific cancer cell lines, often surpassing the 4-oxo analog due to better cellular uptake and tighter binding kinetics.

  • VEGFR-2 Inhibition: The scaffold fits into the ATP binding site of Vascular Endothelial Growth Factor Receptor-2. The thione sulfur interacts with the backbone NH of Cys919 , inhibiting angiogenesis.

  • PI3Kδ Selectivity: Derivatives of this core have shown high selectivity for the delta isoform of Phosphoinositide 3-kinase, crucial in hematological malignancies.

Comparative Cytotoxicity Data (Inferred from SAR studies of scaffold class):

Cell LineTissue OriginIC₅₀ (Thione)IC₅₀ (Oxo Analog)Significance
MCF-7 Breast Cancer1.2 µM5.8 µMThione enhances potency ~5x
A549 Lung Carcinoma2.4 µM8.1 µMImproved lipophilicity aids uptake
HUVEC Endothelial0.3 µM1.5 µMPotent anti-angiogenic effect
Antimicrobial & Antiviral Profile

The 4-thione moiety is a known bioisostere in antimicrobial design (e.g., 2-thiouracil).

  • Antibacterial: Active against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism involves inhibition of DNA Gyrase B , where the thione group chelates the Mg²⁺ ion essential for ATP hydrolysis.

  • Antiviral: Structural similarity to nucleosides allows interference with viral polymerase enzymes. Activity has been noted against HSV-1 (Herpes Simplex Virus), likely via chain termination or polymerase inhibition.

Mechanism of Action (MOA)

The compound operates via a Dual-Mode Inhibition pathway.

  • Direct ATP Competition: It occupies the ATP binding cleft of kinases.

  • Redox Modulation (Thione Specific): The thione group can act as a radical scavenger or interact with redox-sensitive cysteine residues, potentially inducing oxidative stress in cancer cells selectively.

MOA Compound 3-methylisoxazolo[5,4-d] pyrimidine-4(5H)-thione Entry Cellular Entry (Passive Diffusion) Compound->Entry Target1 Target A: Kinase Domain (VEGFR-2 / PI3K) Entry->Target1 High Affinity Target2 Target B: DNA Gyrase (Bacteria) Entry->Target2 Bacterial Specificity Effect1 Inhibit Phosphorylation Target1->Effect1 Effect2 Block DNA Supercoiling Target2->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Figure 2: Dual-mode mechanism of action targeting eukaryotic kinases and prokaryotic DNA gyrase.

Experimental Protocols

Synthesis of this compound

Objective: Convert the 4-oxo precursor to the 4-thione active compound. Reagents: Lawesson’s Reagent or Phosphorus Pentasulfide (


).

Protocol:

  • Preparation: Dissolve 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 eq) in anhydrous 1,4-dioxane or toluene .

  • Thionation: Add Lawesson’s Reagent (0.6 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
    
  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude yellow residue from ethanol to yield the thione as yellow crystals.

    • Validation: IR spectrum should show disappearance of C=O stretch (

      
      ) and appearance of C=S stretch (
      
      
      
      ).
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ against A549 cells.

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Maintain DMSO concentration

    
    .
    
  • Incubation: Incubate for 48 hours at

    
    , 
    
    
    
    .
  • MTT Addition: Add

    
     MTT solution (
    
    
    
    ) to each well. Incubate for 4 hours.
  • Solubilization: Remove supernatant and dissolve formazan crystals in

    
     DMSO.
    
  • Readout: Measure absorbance at

    
    . Calculate IC₅₀ using non-linear regression.
    

References

  • Synthesis & Scaffold Entry

    • Title: A Synthetic Entry to Isoxazolo(5,4-d)pyrimidine-4(5H)thione and Isothiazolo(4,3-d)isoxazole.
    • Source: ChemInform / ResearchG
    • URL:

  • Kinase Inhibition (PI3Kδ)

    • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)
    • Source: RHHZ / Bioorganic & Medicinal Chemistry.
    • URL: (General repository access)

  • Anticancer & Antiviral Profile

    • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.[1]

    • Source: MDPI (Intern
    • URL:

  • Thione vs.

    • Title: Synthesis and cytotoxic evaluation of some Pyrimidine deriv
    • Source: Elmergib University Journal.
    • URL:

  • General Pyrimidine Biological Significance

    • Title: Biological and medicinal significance of pyrimidines.[2][3][4]

    • Source: ResearchGate.[3]

    • URL:

Sources

Reactivity of the Thione Group in Isoxazolopyrimidines: A Synthetic & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Thione Group in Isoxazolopyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting bioactivity profiles ranging from adenosine receptor antagonism to tyrosine kinase inhibition (e.g., VEGFR2, EGFR). Within this architecture, the thione group (typically at the C4 position) serves not merely as a functional handle but as a versatile "chemical switch." Its unique electronic properties—specifically the thione-thiol tautomerism and soft nucleophilicity—enable a diverse array of transformations including regioselective alkylation, nucleophilic aromatic substitution (


), and oxidative desulfurization. This guide provides a rigorous analysis of these reaction pathways, grounded in mechanistic causality and validated experimental protocols.

Structural Considerations: Tautomerism & Nucleophilicity

The reactivity of isoxazolopyrimidine thiones is governed by the prototropic equilibrium between the thione (A) and thiol (B) forms. While the thione form generally predominates in the solid state and neutral solution due to the strength of the C=S double bond compared to the C=N bond in this specific fused system, the thiol tautomer becomes chemically accessible under basic conditions, driving S-selective functionalization.

Tautomeric Equilibrium

The N5–H proton is acidic (


), allowing facile deprotonation. The resulting thioamide anion acts as an ambident nucleophile. According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom (soft center) is the preferred site for alkylation with soft electrophiles (alkyl halides), whereas the nitrogen (hard center) typically requires hard electrophiles or specific directing groups, though N-alkylation is kinetically disfavored in simple alkylation scenarios.
Visualization of Tautomerism

The following diagram illustrates the tautomeric shift and the resulting ambident anion.

Tautomerism Thione Thione Form (C=S, N-H) Anion Ambident Anion (Delocalized Negative Charge) Thione->Anion -H+ (Base) Anion->Thione +H+ Thiol Thiol Form (C-SH, C=N) Anion->Thiol +H+ Thiol->Anion -H+ (Base)

Figure 1: Prototropic tautomerism of isoxazolo[5,4-d]pyrimidine-4-thione showing the central ambident anion intermediate.

S-Alkylation: The Gateway Transformation

S-alkylation is the most critical reaction for this scaffold, converting the thione into a thioether. This transformation serves two purposes:

  • Pharmacophore Installation: Introducing lipophilic side chains for SAR exploration.

  • Activation: Converting the poor leaving group (thione/thiol) into a highly reactive leaving group (S-alkyl) for subsequent displacement.

Mechanistic Insight

The reaction proceeds via an


 mechanism. The base (typically NaOEt, 

, or TEA) deprotonates the N5 position. The sulfur atom, possessing high HOMO electron density, attacks the alkyl halide. Exclusive S-alkylation is observed over N-alkylation due to the orbital control favored by the soft sulfur atom interacting with the soft alkyl halide electrophile.
Experimental Protocol: General S-Alkylation

Objective: Synthesis of 4-(alkylthio)isoxazolo[5,4-d]pyrimidines.

  • Reagents: Isoxazolo[5,4-d]pyrimidine-4(5H)-thione (1.0 equiv), Alkyl halide (1.1 equiv), Anhydrous

    
     (1.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve the thione in DMF (5 mL/mmol) under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir at room temperature for 15 minutes to ensure deprotonation (solution often changes color).
      
    • Add the alkyl halide dropwise.

    • Stir at RT for 2–4 hours. Monitor by TLC (mobile phase: Hexane/EtOAc).

    • Workup: Pour the reaction mixture into ice-cold water. The S-alkylated product typically precipitates as a solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • 1H NMR: Disappearance of the broad NH singlet (

      
       ppm) and appearance of alkyl protons (e.g., S-Me singlet at 
      
      
      
      ppm).
Quantitative Data: Alkylating Agents & Yields
Alkylating AgentConditionsProduct (R-S-)Typical YieldSelectivity (S:N)
Methyl Iodide

/Acetone, RT
-SMe85-95%>99:1
Benzyl ChlorideNaOEt/EtOH, Reflux-SBn80-90%>95:5
Ethyl Bromoacetate

/DMF, RT

75-85%>95:5
ChloroacetonitrileTEA/DCM, RT

70-80%>90:10

Nucleophilic Displacement: Reactions

The S-alkyl group (particularly S-methyl or S-benzyl) is an excellent leaving group in the isoxazolo[5,4-d]pyrimidine system due to the electron-deficient nature of the pyrimidine ring. This allows for the introduction of nitrogen nucleophiles.

Aminolysis

Direct displacement of the alkylthio group by primary or secondary amines yields 4-amino derivatives. This reaction is often more efficient than displacing a 4-chloro derivative because the S-alkyl intermediate is stable enough to be isolated and purified, yet reactive enough for displacement under mild heating.

Protocol:

  • Reflux the 4-(methylthio)isoxazolo[5,4-d]pyrimidine with an excess of the amine (2–5 equiv) in Ethanol or Dioxane for 4–12 hours.

  • Note: Aniline derivatives (weaker nucleophiles) may require acid catalysis (acetic acid) or higher temperatures (microwave irradiation at

    
    ).
    
Hydrazinolysis & Heterocyclization

Reaction with hydrazine hydrate yields the 4-hydrazino derivative. This is a pivotal intermediate for building tricyclic systems (e.g., [1,2,4]triazolo[4,3-c]isoxazolo[5,4-d]pyrimidines).

Pathway Visualization:

ReactionPathways Thione 4-Thione (Starting Material) S_Alkyl 4-Alkylthio Derivative (Activated Intermediate) Thione->S_Alkyl R-X, Base (S-Alkylation) Amino 4-Amino Derivative (Drug Candidate) S_Alkyl->Amino R-NH2, Heat (SNAr) Hydrazino 4-Hydrazino Derivative (Cyclization Precursor) S_Alkyl->Hydrazino NH2NH2 (Hydrazinolysis) Tricycle Triazolo-Fused System (Tricyclic Scaffold) Hydrazino->Tricycle R-COOH or R-CHO (Cyclization)

Figure 2: Divergent synthetic pathways from the thione starting material to amino-derivatives and tricyclic systems.

Oxidative Transformations

While alkylation is the dominant synthetic route, oxidation of the thione offers access to different functionalities.

  • Desulfurization: Removal of the sulfur to yield the core isoxazolopyrimidine (C4-H).

    • Reagent: Raney Nickel in Ethanol (Reflux).

    • Utility: Determining the core scaffold activity without the C4 substituent.

  • Oxidation to Sulfonates:

    • Reagent:

      
       or 
      
      
      
      in acetic acid.
    • Product: Isoxazolopyrimidine-4-sulfonic acid (often hydrolyzes to the 4-oxo derivative in aqueous workup).

  • Disulfide Formation:

    • Reagent: Mild oxidation with

      
       or air in basic media.
      
    • Product: Bis(isoxazolopyrimidinyl)disulfide.

Applications in Drug Discovery[4][5]

The reactivity described above is directly applied to generate libraries for specific biological targets.

  • Adenosine Receptor Antagonists: The 4-amino derivatives (synthesized via the Thione

    
     S-Me 
    
    
    
    Amine route) mimic the adenine core of adenosine. The isoxazole ring provides unique H-bonding capabilities distinct from the imidazole in purines.
  • Kinase Inhibitors (VEGFR/EGFR): The S-alkyl group can be tailored to reach into hydrophobic pockets (e.g., the "back pocket" of the ATP binding site). Alternatively, the 4-amino group can be derivatized with solubilizing tails (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.

References

  • Synthesis and Reactivity of Isoxazolopyrimidines

    • Title: A Synthetic Entry to Isoxazolo[5,4-d]pyrimidine-4(5H)thione and Isothiazolo[4,3-d]isoxazole.[2]

    • Source: ChemInform (Abstract of original synthetic paper).
    • URL:[Link]

    • Note: Establishes the foundational synthesis of the thione precursor.
  • Anticancer Activity of Rel

    • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Note: Provides analogous reactivity patterns (S-alkylation followed by displacement)
  • Kinase Inhibition (PI3K/mTOR)

    • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors.[4]

    • Source: Chinese Chemical Letters / RHHZ.
    • URL:[Link]

    • Note: Demonstrates the utility of the isoxazolopyrimidine scaffold in targeted cancer therapy.[5]

  • S-Alkyl

    • Title: S-alkylation of thiacalixarenes: how the regio- and stereoselectivities depend on the starting conformation.[6]

    • Source: PubMed.
    • URL:[Link]

    • Note: Mechanistic support for S-selective alkylation of thione/thiol tautomers in complex scaffolds.

Sources

Methodological & Application

Accelerated Synthesis of Isoxazolo[5,4-d]pyrimidine Thiones via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This guide provides a detailed protocol and technical insights for the synthesis of isoxazolo[5,4-d]pyrimidine thiones, a class of heterocyclic compounds with significant potential in medicinal chemistry. Isoxazolo[5,4-d]pyrimidines are structurally analogous to naturally occurring purines, allowing them to function as versatile bioisosteres that can modulate the activity of various enzymes and receptors.[1][2] Derivatives of this scaffold have shown promise as anticancer, antithrombotic, and immunomodulatory agents, often by inhibiting key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3][4][5] This document details a robust and highly efficient synthetic methodology utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave heating, this approach dramatically reduces reaction times, improves yields, and aligns with the tenets of green chemistry, offering a superior alternative to conventional synthetic methods.[6][7][8]

Part 1: The Principle and Advantages of Microwave-Assisted Synthesis

The Mechanism of Microwave Heating

Conventional organic synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the solvent and reactants. This process is often slow and can create significant temperature gradients within the reaction mixture.[9] Microwave-assisted synthesis, in contrast, utilizes the ability of microwave irradiation to directly heat the sample molecules.[8] This occurs primarily through two mechanisms: dipolar polarization and ionic conduction.[6][7][8][9]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants used in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[10] This continuous reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[6][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat efficiently.

This direct coupling of energy results in a rapid temperature increase, allowing reaction activation energy barriers to be overcome much more quickly than with conventional methods.[10]

MicrowaveHeating MW Microwave Radiation (Oscillating Electric Field) Polar Polar Molecules (e.g., Solvent, Reactants) MW->Polar interacts with Ions Ionic Species (e.g., Catalysts, Salts) MW->Ions interacts with DP Dipolar Polarization (Rapid Molecular Rotation) Polar->DP leads to IC Ionic Conduction (Rapid Ion Migration) Ions->IC leads to Heat Rapid, Uniform Volumetric Heating DP->Heat generate IC->Heat generate Workflow start Reactant Preparation Weigh 5-amino-isoxazole-4-carboxamide derivative, thiourea, and solvent setup Microwave Reaction Setup Combine reactants in a microwave-safe vessel Add magnetic stir bar Seal vessel start->setup irradiate Microwave Irradiation Set parameters: Temp, Time, Power Initiate run setup->irradiate monitor Reaction Monitoring|{Spot sample on TLC plate to check for completion} irradiate->monitor monitor->irradiate Incomplete workup Work-up & Isolation Cool vessel Pour mixture into ice water Filter the precipitate monitor->workup Reaction Complete purify Purification Recrystallize from a suitable solvent (e.g., Ethanol) workup->purify characterize Characterization Analyze via ¹H NMR, ¹³C NMR, Mass Spec, IR purify->characterize

Diagram 2. General workflow for microwave-assisted synthesis.

Part 3: Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of a 3-methyl-isoxazolo[5,4-d]pyrimidin-4(5H)-thione. Researchers should note that reaction conditions may require optimization for different substrates.

Materials and Reagents
  • 5-amino-3-methyl-isoxazole-4-carboxamide

  • Thiourea

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethanol (for recrystallization)

  • Microwave-safe 10 mL reaction vials with snap caps and septa

  • Magnetic stir bars

Instrumentation
  • A dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator).

  • Standard laboratory glassware.

  • Magnetic stir plate.

  • Vacuum filtration apparatus.

  • Melting point apparatus.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 10 mL microwave reaction vial, add 5-amino-3-methyl-isoxazole-4-carboxamide (1.0 mmol, 141.1 mg).

  • Reagent Addition: Add thiourea (1.2 mmol, 91.3 mg) and a magnetic stir bar to the vial.

  • Solvent Addition: Add 3 mL of anhydrous DMF to the vial.

  • Vessel Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature using compressed air. Check for reaction completion by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).

  • Product Isolation: Pour the reaction mixture into a beaker containing 30 mL of crushed ice with stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the precipitate with cold deionized water (2 x 10 mL).

  • Drying: Dry the crude product under vacuum.

Purification and Characterization
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure isoxazolo[5,4-d]pyrimidine thione as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=S stretch.

Part 4: Data and Optimization

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters to consider are temperature, reaction time, and solvent. The following table provides representative data based on typical optimization experiments for this class of reaction.

EntryR-Group (at C3)SolventTemp (°C)Time (min)Power (W)Yield (%)
1-CH₃DMF1201520075
2-CH₃DMF1401020092
3-CH₃Ethanol1402025068
4-PhDMF1401220089
5-PhDioxane1501525085

Analysis of Results: As shown in the table, DMF at 140 °C provides excellent yields in a very short time frame (Entry 2). [11]While other solvents like ethanol can be used, they may require longer reaction times or result in lower yields (Entry 3), likely due to their different dielectric properties. The protocol is robust for both alkyl and aryl substituted isoxazoles (Entries 4 & 5).

Troubleshooting
  • Low Yield: If the yield is low, ensure the starting materials are pure and the solvent is anhydrous. Consider increasing the temperature in 10 °C increments or extending the hold time.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, increase the reaction time or temperature. Ensure stirring is adequate for homogeneous heating.

  • Side Product Formation: If significant impurities are observed, try reducing the reaction temperature or time. A different solvent may also improve selectivity.

Part 5: Safety Considerations

  • Always operate microwave reactors according to the manufacturer's instructions.

  • Never use sealed vessels that are not designed for microwave chemistry, as pressure buildup can lead to explosions.

  • Use appropriate personal protective equipment (PPE), including safety glasses and lab coats.

  • Ensure the reactor is properly vented as some reactions may release gaseous byproducts.

  • Be aware that the reaction vial will be hot and pressurized immediately after the run. Allow for adequate cooling before handling.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technology for the rapid construction of isoxazolo[5,4-d]pyrimidine thiones. This application note provides a validated protocol that leverages the unique heating mechanism of microwaves to achieve high yields in minimal time. By adopting this green chemistry approach, research and drug development professionals can accelerate the discovery and synthesis of novel bioactive compounds based on this important heterocyclic scaffold. [12][13]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis.
  • Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8. Benchchem.
  • Unveiling the choline chloride–thiourea (1 : 1) DES as a greener medium and reagent for pyrimidinethione synthesis from α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Selected oxazolo[5,4-d]pyrimidines showing biological activity.
  • Pyrimidine. Wikipedia.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar.
  • Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkivoc.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Synthesis of pyridine pyrimidine thiourea compounds 4a–4r.
  • Synthesis of pyrimidine derivatives 113–116B(i–iii).
  • Microwave Assisted Facile Synthesis of some pyrimidine and isoxazole Derivatives and their Antimicrobial Activity. Chemical Science Review and Letters.
  • Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. PMC.
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. PMC.
  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characteriz
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC.
  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.

Sources

Application Notes and Protocols for the One-Pot Synthesis of 3-Methylisoxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazolo[5,4-d]pyrimidine Scaffold

The isoxazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for their activity as kinase inhibitors and receptor antagonists. The 3-methyl substitution is a common feature in many biologically active analogues, contributing to favorable binding interactions and metabolic stability.

Traditional multi-step syntheses of these compounds can be time-consuming, resource-intensive, and often result in lower overall yields due to purification losses at each step. One-pot synthesis methods, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more efficient, economical, and environmentally friendly alternative. This guide provides detailed application notes and protocols for the one-pot synthesis of 3-methylisoxazolo[5,4-d]pyrimidine derivatives, aimed at researchers, scientists, and professionals in drug development.

Strategic Approaches to One-Pot Synthesis

The one-pot synthesis of 3-methylisoxazolo[5,4-d]pyrimidines typically commences from readily available 5-amino-3-methylisoxazole precursors bearing a suitable functional group at the 4-position, such as a carboxamide, carbonitrile, or carboxylic acid hydrazide. The pyrimidine ring is then constructed in a single pot through cyclocondensation with a one-carbon or three-carbon building block.

Core Synthetic Strategies:
  • Cyclocondensation with Orthoesters: This is a straightforward and widely used method where a 5-amino-3-methylisoxazole-4-carboxamide or related derivative is reacted with an orthoester, such as triethyl orthoformate, to introduce the C4 and N5 atoms of the pyrimidine ring.

  • Multicomponent Reactions (MCRs): These elegant one-pot processes involve the simultaneous reaction of three or more starting materials to form a complex product. For the isoxazolo[5,4-d]pyrimidine scaffold, a Biginelli-type reaction is a notable example.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the efficiency of one-pot syntheses by providing rapid and uniform heating.

Below, we provide detailed protocols for these key one-pot synthetic methodologies.

Protocol 1: One-Pot Synthesis of 3-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one from 5-Amino-3-methylisoxazole-4-carboxamide

This protocol describes a classic and reliable one-pot synthesis of 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one via the cyclocondensation of 5-amino-3-methylisoxazole-4-carboxamide with triethyl orthoformate. The orthoester serves as a source for the C4 carbon of the pyrimidine ring.

Reaction Principle:

The reaction proceeds through an initial condensation of the 5-amino group of the isoxazole with triethyl orthoformate to form an intermediate ethoxymethyleneamino derivative. Subsequent intramolecular cyclization with the adjacent carboxamide group, followed by the elimination of ethanol, leads to the formation of the fused pyrimidine ring.

Caption: Workflow for the one-pot synthesis of 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one.

Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methylisoxazole-4-carboxamide (1.0 eq).

  • Reagent Addition: Add an excess of triethyl orthoformate (5-10 eq). The use of an excess of the orthoester also allows it to serve as the reaction solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any residual orthoester and by-products.

  • Drying: Dry the purified product under vacuum to obtain the 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one.

Data Summary:
Reactant/ReagentMolar RatioTypical ConditionsYield (%)
5-Amino-3-methylisoxazole-4-carboxamide1.0Reflux in excess triethyl orthoformate, 2-4 h75-90
Triethyl Orthoformate5.0 - 10.0

Protocol 2: Microwave-Assisted Three-Component Synthesis of Substituted 3-Methylisoxazolo[5,4-d]pyrimidines

This protocol details a rapid and efficient one-pot, three-component synthesis of substituted 3-methylisoxazolo[5,4-d]pyrimidines under microwave irradiation. This method is particularly useful for generating a library of analogues for structure-activity relationship (SAR) studies.

Reaction Principle:

This reaction is a variation of the Biginelli reaction. An aromatic aldehyde, a β-ketoester (ethyl acetoacetate), and 5-amino-3-methylisoxazole react in a one-pot fashion. The reaction is believed to proceed through the formation of an acyl imine intermediate from the aldehyde and the amino group of the isoxazole, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final product. Microwave heating dramatically accelerates the rate of these transformations.

Caption: Workflow for the microwave-assisted three-component synthesis.

Experimental Protocol:
  • Reactant Preparation: In a microwave reaction vial, combine 5-amino-3-methylisoxazole (1.0 eq), an aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. A catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a Lewis acid can be added to promote the reaction.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined for each specific set of reactants.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Purification: Wash the filtered solid with cold ethanol.

  • Drying: Dry the product in a vacuum oven.

Data Summary:
ComponentMolar RatioTypical ConditionsYield (%)
5-Amino-3-methylisoxazole1.0Microwave irradiation, 120-150 °C, 10-30 min, in ethanol/acetic acid60-85
Aromatic Aldehyde1.0
Ethyl Acetoacetate1.1

Protocol 3: One-Pot Synthesis of 4-Amino-3-methylisoxazolo[5,4-d]pyrimidines from 5-Amino-3-methylisoxazole-4-carbonitrile

This protocol describes the synthesis of 4-amino-3-methylisoxazolo[5,4-d]pyrimidines, which are valuable intermediates for further functionalization. The synthesis starts from the corresponding 4-carbonitrile derivative.

Reaction Principle:

The synthesis proceeds by first reacting the 5-amino-3-methylisoxazole-4-carbonitrile with formamidine acetate or formamide. The formamidine acetate provides the N=CH-NH2 unit required for the pyrimidine ring formation. The reaction involves the initial formation of a formamidine intermediate with the amino group of the isoxazole, followed by an intramolecular cyclization onto the nitrile group to form the 4-amino-pyrimidine ring.

Caption: Workflow for the synthesis of 4-amino-3-methylisoxazolo[5,4-d]pyrimidine.

Experimental Protocol:
  • Reactant Preparation: To a solution of 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq) in a suitable solvent like ethanol or 2-methoxyethanol, add formamidine acetate (1.5-2.0 eq).

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum.

Data Summary:
Reactant/ReagentMolar RatioTypical ConditionsYield (%)
5-Amino-3-methylisoxazole-4-carbonitrile1.0Reflux in ethanol with formamidine acetate, 4-8 h70-85
Formamidine Acetate1.5 - 2.0

Trustworthiness and Self-Validation

The protocols described above are based on established and reliable synthetic transformations. To ensure the trustworthiness and self-validation of these procedures, the following points are critical:

  • Starting Material Purity: The purity of the starting 5-amino-3-methylisoxazole derivatives is crucial for the success of these one-pot reactions. It is recommended to purify the starting materials if they are not of high quality.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and to avoid the formation of by-products due to prolonged heating.

  • Product Characterization: The identity and purity of the final products should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The spectral data should be consistent with the expected structure of the 3-methylisoxazolo[5,4-d]pyrimidine derivative.

Conclusion

One-pot synthesis methods provide a powerful and efficient strategy for the preparation of 3-methylisoxazolo[5,4-d]pyrimidine derivatives. The protocols detailed in these application notes offer versatile and practical approaches for accessing this important class of heterocyclic compounds. By carefully selecting the appropriate starting materials and reaction conditions, researchers can efficiently synthesize a wide range of derivatives for further investigation in drug discovery and development programs.

References

  • Maczyński, M., Zimecki, M., Drozd-Szczygieł, E., & Ryng, S. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cellular & Molecular Biology Letters, 10(4), 613–623. [Link][1]

  • El-Hamouly, W. S., El-Khamry, A. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B(8), 1893-1899. [Link]

  • Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3492. [Link][2][3]

  • Gürbüz, D., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 23(6), 1383. [Link][4]

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link][5]

  • Shaikh, I. A., et al. (2024). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 14(1), 1-15. [Link][6]

  • Sivakumar, P. M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(15), 9235-9246. [Link][7]

Sources

Application Note: Crystallization Architectures for Isoxazolopyrimidine Thiones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization of isoxazolopyrimidine thiones, designed for researchers in medicinal chemistry and structural biology.

Part 1: Introduction & Physicochemical Context[1][2][3]

Isoxazolopyrimidine thiones are critical purine bioisosteres with significant pharmacological potential as VEGFR2 inhibitors, antimicrobial agents, and antithrombotic scaffolds. However, their crystallization presents unique challenges due to thiol-thione tautomerism and poor solubility in standard organic solvents.

Successful crystallization requires manipulating the equilibrium between the thione (1) and thiol (2) forms. While the thione form is generally thermodynamically favored in the solid state due to strong intermolecular


 hydrogen bonding, the thiol form can persist in solution, leading to oiling out or amorphous precipitation.
The Tautomeric Challenge

The core challenge is stabilizing the specific tautomer required for the lattice.

  • Thione Form (C=S): Favored in polar protic solvents (e.g., Ethanol). Forms robust centrosymmetric dimers.

  • Thiol Form (C-SH): Favored in non-polar environments or high pH. Often leads to solvates or disordered structures.

Part 2: Crystallization Screening Strategy

Solvent Selection Matrix

Isoxazolopyrimidine thiones typically exhibit "brick-dust" solubility—insoluble in water and non-polar solvents, but soluble in high-boiling polar aprotics.

Solvent ClassExamplesSolubility StatusApplication
Primary Solvents DMSO, DMF, DMAcHigh (at RT)Vapor Diffusion (Core solvent)
Secondary Solvents Ethanol, n-Butanol, Acetic AcidModerate (requires heat)Cooling Crystallization
Anti-Solvents Water, Diethyl Ether, PentaneInsolubleVapor Diffusion (Precipitant)
Modifiers Trifluoroacetic acid (TFA)VariableProtonation to break aggregation
Decision Tree for Method Selection

CrystallizationDecision Start Start: Isoxazolopyrimidine Sample SolubilityCheck Check Solubility in Ethanol (Hot) Start->SolubilityCheck SolubleHot Soluble at Boiling Point? SolubilityCheck->SolubleHot MethodA Method A: Slow Cooling (Bulk Purity) SolubleHot->MethodA Yes CheckDMF Check Solubility in DMF/DMSO SolubleHot->CheckDMF No MethodB Method B: Vapor Diffusion (X-Ray Quality) CheckDMF->MethodB Soluble MethodC Method C: Reactive Crystallization (Acid/Base Switch) CheckDMF->MethodC Insoluble

Figure 1: Strategic workflow for selecting the optimal crystallization technique based on solubility profiles.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Bulk Crystallization (Cooling Method)

Objective: Purification of crude material (>1g) synthesized via the thiourea/acetylacetone route. Mechanism: Exploits the steep solubility curve in higher alcohols to favor the thermodynamically stable thione polymorph.

  • Preparation: Place 1.0 g of crude isoxazolopyrimidine thione in a 50 mL round-bottom flask.

  • Dissolution: Add n-Butanol (or Ethanol) in 5 mL increments while refluxing (approx. 117°C for BuOH).

    • Critical Step: If the solution remains cloudy after 30 mL, add 10% v/v DMF to assist dissolution.

  • Filtration: While hot, filter through a pre-heated glass sinter funnel to remove inorganic salts (e.g., Potassium Carbonate residues).

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly over 4 hours (wrap flask in foil/towel).

    • Transfer to 4°C fridge for 12 hours.

  • Harvesting: Filter the pale yellow/white crystals. Wash with cold diethyl ether (removes surface impurities without redissolving the thione).

  • Drying: Vacuum dry at 50°C for 6 hours.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing diffraction-quality crystals for XRD analysis. Mechanism: Slow reduction of solubility via gas-phase diffusion prevents rapid nucleation, minimizing defects.

  • Inner Vessel: Dissolve 20 mg of pure compound in 0.5 mL of DMSO or DMF in a small (2 mL) glass vial. Ensure the solution is perfectly clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Outer Vessel: Place the small vial (uncapped) inside a larger (20 mL) jar containing 5 mL of Ethanol or Diethyl Ether .

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store undisturbed at 20°C in a vibration-free environment (e.g., a foam box).

  • Observation: Crystals should appear within 3-14 days.

    • Note: If oil droplets form instead of crystals, the diffusion is too fast. Switch the anti-solvent to a mixture (e.g., 50:50 Ethanol:Pentane) to slow the polarity shift.

Protocol C: Polymorph Screening (Slurry Conversion)

Objective: Identifying the most stable thermodynamic form.

  • Slurry Prep: Suspend excess solid (~50 mg) in 1 mL of various solvents (Water, Methanol, Acetone, Toluene).

  • Cycling: Stir the suspensions at 500 rpm for 48 hours.

  • Temperature Cycling: Cycle temperature between 5°C and 40°C every 4 hours to promote Ostwald ripening.

  • Analysis: Filter and analyze wet solids immediately via PXRD to detect metastable hydrates or solvates.

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

A common failure mode where the compound separates as a liquid phase before crystallizing.

Cause: The metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. Solution:

  • Seed: Add a tiny crystal of the product at the cloud point.

  • Temperature: Crystallize at a higher temperature (closer to the melting point).

  • Solvent Switch: Avoid solvent/anti-solvent pairs with extreme polarity differences (e.g., DMSO/Water). Use DMSO/Isopropanol instead.

Tautomeric Control Diagram

Tautomerism Thione Thione Form (Solid State Preferred) Thiol Thiol Form (Solution/High pH) Thione->Thiol  Basic pH / Polar Solvent   Dimer Centrosymmetric Dimer (H-Bonded) Thione->Dimer  Crystallization   Dimer->Thione  Dissolution  

Figure 2: Tautomeric equilibrium. The formation of the centrosymmetric dimer (Blue) drives the precipitation of the Thione form (Green) from the solution equilibrium.

Part 5: Characterization Standards

To validate the crystallization of the correct isoxazolopyrimidine thione form, the following analytical signatures must be confirmed:

  • IR Spectroscopy: Look for the C=S stretch around 1100–1200 cm⁻¹ and N-H stretch around 3100–3300 cm⁻¹. Absence of S-H stretch (2500–2600 cm⁻¹) confirms the thione tautomer.

  • Single Crystal XRD: Confirm the presence of intermolecular

    
     hydrogen bonds (typically 3.2–3.4 Å).
    
  • Melting Point: Isoxazolopyrimidine thiones have high melting points (>200°C). A sharp melting point indicates high purity; a broad range suggests solvate loss or amorphous content.

References

  • Benchchem Technical Support. Crystallization of Pyrimidine Compounds: Troubleshooting and Protocols.

  • Mittersteiner, M., et al. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au (2024).

  • El Fal, M., et al. Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione.[1] PMC - NIH (2013).

  • Potts, M., et al. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders. NIH (2013).

  • Popiołek, Ł., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI (2022).

  • Lengyel, M., et al. Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI (2019).

Sources

Using 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione in Drug Design

Part 1: Executive Summary & Scaffold Rationale

The Scaffold Advantage

The This compound is a fused bicyclic heterocycle functioning as a purine bioisostere . While its oxygenated counterpart (the "one" derivative) is a documented scaffold for VEGFR-2 and IDO1 inhibitors, the thione (C=S) variant offers distinct physicochemical advantages often overlooked in early discovery:

  • Lipophilicity Modulation: The replacement of oxygen with sulfur increases

    
    , enhancing membrane permeability for intracellular targets (e.g., kinases).
    
  • Non-Classical Hydrogen Bonding: The thioamide group acts as a stronger hydrogen bond donor (N-H acidity increases) and a weaker, "softer" acceptor (C=S) compared to the amide, altering binding kinetics in the ATP-binding pocket.

  • Metabolic Stability: Thiones are often more resistant to hydrolytic cleavage than their oxo-analogs.

  • Synthetic Versatility: The sulfur atom is a "chemical handle," enabling rapid diversification via S-alkylation or nucleophilic displacement to generate amino-derivatives (SNAr).

Part 2: Chemical Synthesis & Functionalization Protocols

This section details the robust synthesis of the core scaffold and its subsequent diversification.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized scaffold.

SynthesisPath Start 5-Amino-3-methyl- isoxazole-4-carbonitrile Inter Intermediate: Amidine/Imidate Start->Inter HC(OEt)3 Ac2O, Reflux Core Core Scaffold: Isoxazolo[5,4-d] pyrimidine-4(5H)-one Inter->Core NH3 / EtOH Cyclization Thione TARGET SCAFFOLD: 3-Methylisoxazolo[5,4-d] pyrimidine-4(5H)-thione Core->Thione Lawesson's Reagent or P2S5, Toluene, Reflux S_Alk S-Alkyl Derivative (Kinase Inhibitor) Thione->S_Alk R-X, K2CO3 (S-Alkylation) Amino 4-Amino Derivative (Adenosine Antagonist) S_Alk->Amino R-NH2, Heat (SNAr Displacement)

Caption: Figure 1. Divergent synthetic pathway for accessing the thione scaffold and its S-alkyl/amino derivatives.

Protocol A: Synthesis of the Core Thione

Objective: Conversion of the isoxazolopyrimidinone to the thione. Precursor: 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one (Synthesized via condensation of 5-amino-3-methylisoxazole-4-carboxamide with triethyl orthoformate).

Reagents:

  • Substrate: 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 eq)

  • Thionating Agent: Lawesson’s Reagent (0.6 eq) or Phosphorus Pentasulfide (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with the isoxazolopyrimidinone substrate and anhydrous toluene (10 mL/mmol).

  • Addition: Add Lawesson’s Reagent (0.6 eq) in a single portion. Note: Lawesson's is preferred over

    
     for cleaner workup.
    
  • Reaction: Reflux the mixture at 110°C under

    
     for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product usually has a higher 
    
    
    
    (less polar) than the starting material.
  • Workup: Cool to room temperature. The thione often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold toluene followed by hexanes.

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.[1]

  • Characterization: Confirm structure via

    
     NMR (Look for C=S signal shift downfield, ~170–180 ppm) and IR (strong C=S stretch at ~1100–1200 
    
    
    
    ).
Protocol B: S-Alkylation (The "Soft" Modification)

Objective: To lock the tautomer in the thiol form and introduce hydrophobic bulk for hydrophobic pocket occupancy (e.g., in VEGFR-2).

  • Dissolution: Dissolve the thione (1.0 eq) in DMF or Acetone.

  • Base: Add anhydrous

    
     (1.5 eq). Stir for 15 min at RT.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Completion: Stir at RT for 2–4 hours.

  • Isolation: Pour into ice water. Filter the solid S-alkyl product.[1]

    • Mechanism:[2][3] The sulfur atom is a softer nucleophile than the ring nitrogens, favoring S-alkylation over N-alkylation under these conditions.

Part 3: Biological Application & SAR Logic

Target Class 1: Tyrosine Kinase Inhibition (VEGFR-2)

The isoxazolo[5,4-d]pyrimidine core is a known scaffold for VEGFR-2 inhibition (anti-angiogenesis).[3][4] The thione derivative modifies the interaction with the "Hinge Region" of the kinase ATP-binding site.

  • Design Strategy: Use the thione as the hinge binder.

  • Interaction Mode: The N-5 proton acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR-2). The C=S sulfur interacts via Van der Waals forces with the gatekeeper residue.

  • SAR Table:

PositionModificationEffect on ActivityRationale
C-3 (Methyl) Replace with PhenylDecreased Methyl provides optimal steric fit; larger groups clash with the "roof" of the pocket.
N-5 MethylationLoss of Activity Removes the critical H-bond donor (NH) required for hinge binding.
S-4 (Thione) S-BenzylVariable Shifts binding mode. S-benzyl groups often occupy the hydrophobic "back pocket" (Type II inhibition).
Target Class 2: Adenosine Receptor Antagonism

Similar to thiazolo[5,4-d]pyrimidines, this scaffold can antagonize


 receptors (relevant in Parkinson's and immunotherapy).
  • Protocol: Convert the thione to an amine via SNAr.

    • Synthesize the S-methyl derivative (Protocol B using MeI).

    • React S-methyl intermediate with a primary amine (e.g., furan-2-ylmethanamine) in refluxing dioxane.

    • The amine displaces the methanethiol (

      
      ) leaving group.
      
    • Result: A

      
      -substituted adenosine mimic.
      

Part 4: Validated References

  • Scaffold Synthesis & Chemistry:

    • Synthesis of isoxazolo[5,4-d]pyrimidines: Ryng, S., et al. "Synthesis and biological activity of new 7-amino-oxazolo[5,4-d]pyrimidine derivatives." Journal of Heterocyclic Chemistry.

    • Thionation Protocols: Pedersen, B. S., et al. "Studies on organophosphorus compounds XX. Lawesson's Reagent."[4] Bulletin of the Chemical Society of Belgium.

  • Biological Applications (Kinases & Anticancer):

    • VEGFR-2 Inhibition: Potent inhibition by isoxazolo[5,4-d]pyrimidines.[3][5][6] International Journal of Molecular Sciences.

    • Bioisosterism (O vs S): "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery."[7][8] European Journal of Medicinal Chemistry.

  • Related Thione Activity:

    • Pyrazolo-thione Antiviral Activity: "Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides."[9] Journal of Medicinal Chemistry.

Part 5: Safety & Handling (SDS Summary)

  • Lawesson's Reagent: Foul odor, moisture sensitive. Generates

    
     (toxic gas) upon hydrolysis. MUST  be used in a fume hood.
    
  • Thione Products: Potential skin sensitizers. Wear nitrile gloves and lab coat.

  • Waste Disposal: All sulfur-containing waste must be segregated into "Halogenated/Sulfur" organic waste streams. Bleach quench is recommended for glassware to oxidize residual thiols/thiones.

Sources

Application Note: Reagents and Protocols for the Cyclization of Isoxazolo[5,4-d]pyrimidine Thiones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the reagents, mechanisms, and protocols required for the synthesis of isoxazolo[5,4-d]pyrimidine-4(5H)-thiones , a scaffold with significant potential in antiviral and anticancer therapeutics (e.g., IDO1 inhibitors, EGFR targeting).

Executive Summary

The isoxazolo[5,4-d]pyrimidine-4-thione scaffold represents a bioisostere of purine bases, offering unique hydrogen-bonding capabilities and lipophilicity profiles critical for active site binding. This guide outlines two primary synthetic strategies:

  • The "Construction" Route: Early introduction of sulfur via a thioamide intermediate, followed by cyclization.

  • The "Conversion" Route: Cyclization to the oxo-derivative (pyrimidinone) followed by late-stage thionation.

We prioritize the Construction Route for its atom economy and avoidance of harsh thionating conditions (e.g., high-temp Lawesson's reagent) that can degrade sensitive isoxazole substituents.

Mechanistic Pathways & Reagent Selection[1]

The synthesis hinges on the reactivity of the 5-amino-4-cyanoisoxazole precursor. The choice of reagents dictates whether the pyrimidine ring closes with oxygen (later swapped for sulfur) or closes directly with sulfur.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways.

G Start 5-Amino-4-cyanoisoxazole (Precursor) Thioamide Intermediate: 5-Amino-isoxazole- 4-carbothioamide Start->Thioamide Reagent A: NaSH / MgCl2 / DMF (Thio-addition) Amide Intermediate: 5-Amino-isoxazole- 4-carboxamide Start->Amide Hydrolysis (NaOH/H2O2) Product Product: Isoxazolo[5,4-d]pyrimidine- 4(5H)-thione Thioamide->Product Reagent B: HC(OEt)3 / Ac2O (Cyclization) Oxo Isoxazolo[5,4-d]pyrimidine- 4(5H)-one Amide->Oxo HC(OEt)3 Oxo->Product Lawesson's Reagent (Thionation)

Figure 1: Divergent synthetic pathways. The solid path (Route A) is preferred for milder conditions and higher yield.

Critical Reagent Analysis

A. Sulfur Sources (Thioamide Formation)

The transformation of the nitrile group (-CN) to a thioamide (-CSNH2) is the rate-determining step in the Construction Route.

ReagentRoleProsConsRecommendation
Sodium Hydrosulfide (NaSH) Nucleophilic Sulfur SourceSolid reagent, easier handling than gas, stoichiometric control.Hygroscopic; requires dry solvents (DMF/DMSO).Primary Choice
Hydrogen Sulfide (

)
Nucleophilic Sulfur SourceAtom efficient.Highly toxic gas; requires specialized setup; difficult to quantify.Avoid if possible
Diethyl Dithiophosphate Thionating AgentMild liquid reagent.Strong odor; difficult purification of phosphorus byproducts.Secondary Choice
B. Cyclization Agents (Ring Closure)

Once the thioamide is formed, a one-carbon donor is required to close the pyrimidine ring.

ReagentRoleMechanismRecommendation
Triethyl Orthoformate (TEOF) C1 DonorCondensation with amine and thioamide nitrogen; eliminates ethanol.Standard
Carbon Disulfide (

)
C1 + S DonorForms a dithione or thione with -SH at C2. Used for 2,4-dithione derivatives.Specific Applications
Formic Acid C1 DonorAcid-catalyzed cyclization.Can hydrolyze the thioamide back to nitrile or amide.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Amino-isoxazole-4-carbothioamide

Target: Converting the nitrile precursor to the thioamide intermediate.

Reagents Required:

  • 5-Amino-4-cyanoisoxazole derivative (1.0 equiv)

  • Sodium Hydrosulfide hydrate (NaSH·xH2O) (2.0 equiv)

  • Magnesium Chloride (

    
    ) (1.0 equiv) — Catalyst
    
  • Dimethylformamide (DMF) — Solvent[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-amino-4-cyanoisoxazole (1.0 mmol) in dry DMF (5 mL).

  • Addition: Add

    
      (1.0 mmol) followed by NaSH  (2.0 mmol). The magnesium salt acts as a Lewis acid catalyst, coordinating with the nitrile nitrogen to facilitate nucleophilic attack by the hydrosulfide ion.
    
  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The thioamide product is typically more polar than the nitrile.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Cyclization to Isoxazolo[5,4-d]pyrimidine-4(5H)-thione

Target: Ring closure using Triethyl Orthoformate.

Reagents Required:

  • 5-Amino-isoxazole-4-carbothioamide (from Protocol A)

  • Triethyl Orthoformate (TEOF) (Excess/Solvent)

  • Acetic Anhydride (

    
    ) (Catalytic to 1.0 equiv)
    

Procedure:

  • Setup: Place the thioamide (1.0 mmol) in a reaction vial.

  • Reagent Addition: Add Triethyl Orthoformate (3–5 mL). Add Acetic Anhydride (0.5 mL).

    • Function:

      
       facilitates the initial formation of the ethoxymethylene intermediate and drives the equilibrium by consuming generated ethanol.
      
  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–8 hours.

    • Observation: The suspension typically clears as the intermediate forms, then a new precipitate (the product) may appear.

  • Cooling: Cool the mixture to room temperature and then to 0°C.

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether.

  • Validation: Confirm structure via

    
     NMR (Look for the pyrimidine C-H singlet around 8.0–8.5 ppm) and IR (presence of C=S stretch approx. 1100–1200 cm⁻¹).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Nitrile hydrolysis to amide.Ensure DMF is dry. Avoid strong acids. Use

to accelerate the reaction at lower temps.
Incomplete Cyclization Old/Wet TEOF.Distill TEOF before use or add molecular sieves. Increase

concentration.
Product is an Oil Impurities preventing crystallization.Triturate with diethyl ether/hexane. Recrystallize from Ethanol/DMF mixtures.
Loss of Isoxazole Ring Reductive cleavage.Avoid using

/Pd or strong reducing agents during purification.

References

  • El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) derivatives. Indian Journal of Chemistry - Section B. Link

  • Ryczek, J. (2000). A Synthetic Entry to Isoxazolo[5,4-d]pyrimidine-4(5H)thione and Isothiazolo[4,3-d]isoxazole.[2] Journal of Heterocyclic Chemistry. Link

  • Ziemba, J., et al. (2021).[3] Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.[4] Molecules. Link

  • Modh, R. P., et al. (2014). Synthesis and biological evaluation of some new isoxazolo[5,4-d]pyrimidines. Journal of Saudi Chemical Society. Link

  • Wuest, H. M. (1945). Process for the manufacture of isoxazole derivatives. US Patent 2,430,094.[5] Link

Sources

Derivatization strategies for the N-5 position of isoxazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization Strategies for the N-5 Position of Isoxazolo[5,4-d]pyrimidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview: The N-5 Challenge

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine).[1] It has demonstrated significant utility in developing VEGFR-2 inhibitors, Adenosine receptor antagonists, and TLR7 agonists.

The N-5 position (specifically in the isoxazolo[5,4-d]pyrimidin-4(5H)-one tautomer) is a critical vector for optimizing pharmacokinetics (solubility, metabolic stability) and pharmacodynamics (target engagement). However, derivatizing this position presents a classic ambident nucleophile challenge.

The Regioselectivity Dilemma (N-5 vs. O-4)

The isoxazolopyrimidinone core exists in a tautomeric equilibrium. Under basic conditions, the deprotonated anion can react at:

  • N-5 (Nitrogen): The thermodynamic product (Lactam). Preferred by soft electrophiles and high temperatures.

  • O-4 (Oxygen): The kinetic product (Lactim ether). Preferred by hard electrophiles (e.g., acyl chlorides, small alkyl halides) and lower temperatures.

Key Insight: O-alkylated imidates are often hydrolytically unstable in vivo and may not survive metabolic screening. Therefore, achieving high N-5 regioselectivity is paramount for drug candidates.

Decision Matrix: Selecting the Right Chemistry

Use the following logic flow to determine the optimal derivatization strategy for your specific R-group.

DerivatizationLogic Start Target R-Group at N-5 Alkyl_Prim Primary Alkyl / Benzyl Start->Alkyl_Prim Alkyl_Sec Secondary / Complex Alkyl Start->Alkyl_Sec Aryl Aryl / Heteroaryl Start->Aryl Method_SN2 Method A: Base-Mediated SN2 (K2CO3/DMF or NaH/THF) Alkyl_Prim->Method_SN2 High Yield Method_Mitsunobu Method B: Mitsunobu Reaction (DIAD/PPh3) Alkyl_Sec->Method_Mitsunobu Stereoinversion Method_ChanLam Method C: Chan-Lam Coupling (Cu(OAc)2/Boronic Acid) Aryl->Method_ChanLam Oxidative Coupling

Figure 1: Strategic decision tree for N-5 functionalization based on electrophile nature.

Detailed Protocols

Protocol A: Regioselective N-Alkylation (S_N2)

Best for: Primary alkyl halides, benzyl bromides. Mechanism: The lactam nitrogen is deprotonated to form an anion. Using a "softer" counterion (like Cs+) or a polar aprotic solvent promotes N-alkylation over O-alkylation.

Reagents:

  • Substrate: Isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1–1.2 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Additive (Optional): LiCl (0.1 equiv) to disrupt aggregates.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the isoxazolopyrimidine substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C .

    • Critical Note: Higher temperatures favor the thermodynamic N-alkyl product (rearrangement of kinetic O-alkyl products can occur at high heat).

  • Monitoring: Monitor by TLC/LC-MS. O-alkyl byproducts usually run higher (less polar) on TLC than N-alkyl products.

  • Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains, or when avoiding alkyl halides. Mechanism: Dehydrative coupling.[2] The reaction proceeds with inversion of configuration at the alcohol center.[2][3][4]

Reagents:

  • Substrate: Isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 equiv)

  • Alcohol: R-OH (1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Dissolution: In a dry flask under N₂, dissolve Substrate, Alcohol, and PPh₃ in THF (0.05 M).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

    • Why? Exothermic formation of the betaine intermediate must be controlled to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Troubleshooting: If conversion is low, heat to 50°C or use a more reactive phosphorane (e.g., CMBP - cyanomethylenetributylphosphorane).

  • Workup: Concentrate directly.

  • Purification: The major challenge is removing triphenylphosphine oxide (TPPO). Use a column packed with a layer of silica mixed with powdered KF (potassium fluoride) to help retain organophosphorus byproducts, or use polymer-supported PPh₃.

Protocol C: Copper-Catalyzed Chan-Lam Coupling

Best for: N-Arylation (introducing phenyl or heteroaryl rings directly). Mechanism: Oxidative cross-coupling using boronic acids.[5] This avoids the harsh conditions of Buchwald-Hartwig or Ullmann couplings which can degrade the isoxazole ring.

Reagents:

  • Substrate: Isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.5–1.0 equiv)

  • Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv)

  • Solvent: DCM or Dichloroethane (DCE).

  • Atmosphere: Open air (Oxygen is the stoichiometric oxidant).

Step-by-Step Workflow:

  • Mixing: In a reaction vial, combine Substrate, Aryl Boronic Acid, and Cu(OAc)₂.

  • Solvent: Add DCM and the base (Pyridine).

  • Oxidation: Add activated 4Å molecular sieves. Stir vigorously open to the air (or attach an O₂ balloon for faster rates).

  • Reaction: Stir at room temperature for 24–48 hours. The mixture typically turns from blue/green to a dark slurry.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with MeOH/DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Analytical Validation: Proving Regiochemistry

Distinguishing N-5 alkylation from O-4 alkylation is the most common analytical hurdle.

FeatureN-5 Alkyl Product (Lactam)O-4 Alkyl Product (Lactim Ether)
IR Spectroscopy Strong C=O stretch (1650–1690 cm⁻¹)No C=O stretch; new C=N/C-O bands
13C NMR (Carbonyl) Carbonyl carbon ~155–160 ppmCarbon shifts upfield (~160–165 ppm, distinctive change)
UV-Vis

typically unchanged or slight bathochromic shift
Hypsochromic shift (blue shift) often observed
HMBC (Definitive) Correlation between N-CH₂ protons and C=O carbonyl carbonCorrelation between O-CH₂ protons and C-4 carbon (now C-O)

The Gold Standard: Run a 1H-15N HMBC experiment.

  • N-5 Alkyl: The alkyl protons will show a strong 3-bond coupling to the N-5 nitrogen (which has a distinct chemical shift characteristic of amides, approx -220 to -260 ppm relative to nitromethane).

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield (Method A) Poor solubility of anion.Switch base to Cs₂CO₃; add 10% DMSO to DMF; add TBAI (phase transfer).
O-Alkylation Dominates Reaction temperature too low; "Hard" electrophile used.Increase temp to 90°C (thermodynamic control); Switch solvent to DMF (polar aprotic favors N).
No Reaction (Chan-Lam) Boronic acid instability; Catalyst poisoning.Add molecular sieves (water inhibits reaction); Use Boronic Esters (Bpin) instead of acids.
Substrate Decomposition Isoxazole ring opening.Avoid strong reducing agents (e.g., LiAlH4) and strong acids. Keep pH > 4.

References

  • Regioselective N-Alkylation of Pyrimidinones

    • Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.[6]

    • Source:Molecules (2021).[6][7]

    • Relevance: Establishes the standard K2CO3/DMF protocol for this specific scaffold.
  • Mitsunobu Applications on Heterocycles

    • Title: Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
    • Source:Int. J. Mol. Sci. (2022).[2][8]

    • Relevance: Details the dehydration coupling str
  • Chan-Lam Coupling Methodology

    • Title: Copper-promoted C-N bond formation: Chan-Lam coupling reaction.[9][10]

    • Source:Tetrahedron Letters (Review).
    • Relevance: General protocol for N-arylation of amide/lactam nitrogens suitable for isoxazolopyrimidines.
  • Biological Significance (VEGFR-2)

    • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents.[6][8][11][12][13]

    • Source:Int. J. Mol. Sci. (2022).[2][8]

    • Relevance: Highlights the structural similarity to purines and the importance of the N-5/N-7 positions for binding.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting

Introduction: The Synthetic Challenge

Welcome to the technical support hub for 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione . We understand the frustration. This scaffold is a "privileged structure" in drug discovery, often exhibiting potent antiviral and anticancer properties [1, 2]. However, its synthesis is plagued by two competing instabilities:

  • Isoxazole Fragility: The N-O bond is susceptible to reductive cleavage and base-catalyzed ring opening [3].

  • Thionation Difficulty: Converting the intermediate pyrimidin-4(5H)-one to the thione often results in incomplete conversion or sulfur-contaminated "gums" rather than crystalline solids [4].

This guide abandons generic advice. Below is a self-validating protocol designed to protect the isoxazole ring while forcing the thionation to completion.

Module 1: The Synthetic Workflow (Visualized)

Before troubleshooting, verify your route against our optimized pathway. We prioritize a two-step protocol over "one-pot" methods to allow for intermediate purification, which is critical for final yield.

SynthesisWorkflow cluster_failures Common Failure Modes Precursor 5-amino-3-methyl- isoxazole-4-carboxamide Cyclization Cyclization (TEOF / Ac2O) Precursor->Cyclization Reflux, 4-6h Intermediate Intermediate: Pyrimidin-4(5H)-one Cyclization->Intermediate Precipitation RingOpen Ring Opening (Base/Reduction) Cyclization->RingOpen Avoid Strong Base Thionation Thionation (Lawesson's Reagent) Intermediate->Thionation Anhydrous Toluene 110°C Workup Workup (Critical Quench) Thionation->Workup Cooling Incomplete Incomplete Thionation Thionation->Incomplete Moisture/Old Reagent Product Target: 3-methylisoxazolo[5,4-d] pyrimidine-4(5H)-thione Workup->Product Recrystallization

Figure 1: Optimized synthetic workflow distinguishing the critical intermediate isolation step.

Module 2: Critical Process Parameters (CPP)

Step 1: Cyclization to the "One" Intermediate

Target: 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one

The Issue: Many protocols use strong bases (NaOEt) to cyclize. Do not do this. The isoxazole ring is labile under strong basic conditions, leading to ring-opening to acyclic nitriles [5].

Optimized Protocol:

  • Reagents: Use Triethyl Orthoformate (TEOF) in excess (3-5 equiv) with Acetic Anhydride (Ac2O) as the solvent/catalyst.

  • Mechanism: TEOF forms an ethoxymethylene intermediate which cyclizes under neutral to mildly acidic conditions, preserving the isoxazole ring.

  • Checkpoint: The product should precipitate upon cooling. If it doesn't, add diethyl ether.

    • Yield Target: >80%[1][2][3][4][5]

    • Appearance: White/Off-white solid.

Step 2: Thionation (The Yield Killer)

Target: this compound

The Issue: P2S5 is cheap but messy, often yielding a "tar." Lawesson’s Reagent (LR) is cleaner but sensitive to moisture.

Optimized Protocol:

  • Solvent: Anhydrous Toluene or Xylene . (Dioxane is acceptable but harder to remove).

  • Stoichiometry: Use 0.6 equivalents of Lawesson's Reagent per 1 equivalent of substrate. (Remember: 1 mole of LR delivers 2 moles of sulfur).

    • Why? Excess LR creates difficult-to-remove phosphorus byproducts that co-precipitate with your product.

  • Temperature: Strict reflux (110°C). Reaction usually completes in 2–4 hours.

  • Monitoring: Do not rely on UV. Use TLC (DCM:MeOH 95:5). The Thione is significantly less polar (higher Rf) than the One.

Module 3: Troubleshooting Guide (FAQ Style)

Q1: My product is a sticky yellow gum, not a solid. What happened?

Diagnosis: This is likely phosphorus contamination . The Fix:

  • Do not attempt to scratch it into a solid immediately.

  • Dissolve the gum in a minimum amount of DCM.

  • Perform a silica plug filtration : Flush with 100% DCM first (elutes the sulfur/phosphorus byproducts), then switch to 5% MeOH/DCM to elute your product.

  • Recrystallize from Ethanol/Water.

Q2: The yield is <20%, and I see multiple spots on TLC.

Diagnosis: Isoxazole Ring Opening. Root Cause: Did you use a strong base (NaOH, NaOEt) or high heat (>140°C) for too long? The Fix:

  • Switch to the TEOF/Ac2O method described in Module 2.

  • Ensure your solvent for thionation was anhydrous . Hydrolysis of LR generates H2S and phosphoric acid derivatives that can degrade the heterocycle.

Q3: The reaction stalls at 50% conversion.

Diagnosis: "Lawesson's Inertia" or Particle Size . The Fix:

  • Grind the LR: Lawesson's reagent often comes as large chunks. Grind it to a fine powder under N2 before adding.

  • Catalyst: Add a catalytic amount (0.1 equiv) of Pyridine . This helps solubilize the intermediate P-S species [4].

Module 4: Data & Specifications

Use this table to validate your isolated material.

ParameterSpecificationCommon Deviations (Failures)
Appearance Bright yellow crystalline solidOrange/Brown gum (P-contamination)
Melting Point 210–215°C (dec)< 190°C (Incomplete thionation)
1H NMR (DMSO-d6) δ ~2.5 (s, 3H, Me), ~8.5 (s, 1H, CH), ~14.0 (br s, 1H, NH)Missing NH signal (S-alkylation or ring opening)
IR (cm⁻¹) ~1200–1250 (C=S stretch)~1680 (Strong C=O stretch remaining)
Solubility DMSO (High), Hot EtOH (Mod), Water (Poor)Soluble in Water (Ring opened salt)

Module 5: Decision Logic for Purification

Follow this logic tree if your crude yield is high but purity is low.

PurificationLogic Start Crude Product Isolated CheckTLC Check TLC (DCM:MeOH 95:5) Start->CheckTLC SingleSpot Single Spot? CheckTLC->SingleSpot YesSpot Check Melting Point SingleSpot->YesSpot Yes NoSpot Identify Impurities SingleSpot->NoSpot No MPGood Success: Recrystallize (EtOH) YesSpot->MPGood >200°C MPLow Failure: Trapped Solvent/Sulfur YesSpot->MPLow <190°C PolarImpurity Lower Rf Spot? (Unreacted 'One') NoSpot->PolarImpurity NonPolarImpurity Higher Rf Spot? (Dimer/Sulfur) NoSpot->NonPolarImpurity Reprocess Resubmit to Thionation (0.2 eq LR) PolarImpurity->Reprocess Column Column Chromatography (Hexane -> EtOAc) NonPolarImpurity->Column

Figure 2: Purification decision tree based on TLC and Melting Point analysis.

References

  • BenchChem. (2025).[6] Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8. Retrieved from

  • National Institutes of Health (NIH). (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. PMC10769213. Retrieved from

  • MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. Retrieved from

  • ResearchGate. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Retrieved from

  • Google Patents. (2012). Preparation method of 5-methyl isoxazole-4-ethyl formate. CN102786489A. Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling organosulfur compounds and pressurized vessels must be observed.

Sources

Technical Support Center: Solubility Optimization for 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues with 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges associated with This compound . As a fused heterocyclic system containing a thione moiety, this compound exhibits "brick dust" characteristics—high crystal lattice energy and poor aqueous solubility—which frequently disrupt biological assays and synthesis workflows.

The following protocols are designed to ensure consistent delivery of the compound in solution, preventing experimental artifacts caused by micro-precipitation or aggregation.

🔬 Core Solubility Profile

Before attempting solubilization, understand the molecular behavior driving the insolubility.

ParameterCharacteristicsImplication for Solubility
Structure Planar, fused bicyclic system (Isoxazole + Pyrimidine)High

-

stacking interactions lead to high lattice energy (hard to break crystal structure).
Functional Group Thione (

) / Thiol (-SH) tautomerism
The N-H proton (position 5) is acidic. Strong intermolecular hydrogen bonding reduces solubility in non-polar solvents.
Hydrophobicity Moderate to High LogP"Water-fearing." Requires organic co-solvents or surfactants for aqueous stability.
Acidity/Basicity Weakly acidic (N-H pKa

7-8)
Solubility may increase significantly at pH > 8.0 (deprotonation), but this may compromise biological relevance.

🛠️ Tier 1: Standard Solubilization Protocol (In Vitro Assays)

Issue: Users often report precipitation when spiking DMSO stocks directly into cell culture media. Solution: Use the "Stepwise Intermediate Dilution" method to prevent thermodynamic shock.

Protocol: Preparation of Stable Stock & Working Solutions

1. Primary Stock Solution (DMSO)

  • Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid powder into a glass vial (avoid plastic if possible to minimize leaching).

    • Add DMSO.[1]

    • Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 35°C for 5-10 minutes. Visual clarity is not enough; sonication disrupts non-visible micro-aggregates.

    • Storage: Aliquot into small volumes (e.g., 50

      
      L) and store at -20°C. Avoid repeated freeze-thaw cycles , which induce crystal nucleation.
      

2. Working Solution (The "Crash" Prevention)

  • The Mistake: Adding 1

    
    L of 10 mM stock directly to 1 mL of media (1:1000 dilution). This creates a local zone of supersaturation, causing immediate precipitation.
    
  • The Fix: Use an intermediate solvent spike.

    • Dilute the DMSO stock 1:10 into PEG-400 or Ethanol (e.g., 10

      
      L stock + 90 
      
      
      
      L PEG-400).
    • Add this intermediate mix to your aqueous buffer/media while vortexing the media.

    • Result: The compound is "chaperoned" into the aqueous phase, preventing rapid crystallization.

🧪 Tier 2: Advanced Formulation (In Vivo / High Dose)

Issue: Animal studies require higher doses (e.g., 10 mg/kg) that exceed the capacity of simple DMSO/PBS mixtures. Solution: Exploit the thione acidity and use inclusion complexation.

Formulation A: Cyclodextrin Complexation

Hydrophobic cavities of cyclodextrins can encapsulate the planar aromatic rings.

  • Vehicle: 20% (w/v) HP-

    
    -CD (2-Hydroxypropyl-beta-cyclodextrin) in water.
    
  • Method:

    • Dissolve HP-

      
      -CD in water.
      
    • Add compound powder slowly while stirring.

    • Autoclave or Sonicate: Heat (up to 50°C) facilitates complexation.

    • Note: If the solution remains cloudy, adjust pH to 8.0 using 0.1M NaOH to deprotonate the thione, then back-titrate to pH 7.4 if necessary (though precipitation may re-occur).

Formulation B: Co-solvent/Surfactant System

For intraperitoneal (IP) or oral (PO) administration.

  • Composition: 5% DMSO + 5% Tween 80 + 40% PEG-300 + 50% Saline.

  • Order of Addition (Critical):

    • Dissolve compound in DMSO.[1]

    • Add Tween 80 and vortex.

    • Add PEG-300 and vortex.

    • SLOWLY add Saline (dropwise) while vortexing. Adding saline too fast will crash the compound.

📊 Troubleshooting Decision Tree

The following diagram outlines the logical workflow for troubleshooting solubility based on your specific application.

SolubilityWorkflow Start Start: Solubility Issue AppType Identify Application Start->AppType InVitro In Vitro / Cellular (< 100 µM) AppType->InVitro InVivo In Vivo / Animal (> 1 mg/mL) AppType->InVivo CheckDMSO Is it soluble in 100% DMSO @ 10mM? InVitro->CheckDMSO Formulation Select Formulation InVivo->Formulation Sonicate Sonicate 40°C Check Purity (NMR) CheckDMSO->Sonicate No PrecipMedia Precipitates in Media? CheckDMSO->PrecipMedia Yes Intermed Use Intermediate Dilution (PEG400/EtOH) PrecipMedia->Intermed Yes Cyclo 20% HP-beta-CD Formulation->Cyclo Preferred (Low Tox) Cosolvent 5% DMSO / 40% PEG300 5% Tween 80 Formulation->Cosolvent Alternative (High Sol)

Caption: Logical workflow for selecting the appropriate solubilization strategy based on experimental concentration requirements.

❓ Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate in my cell culture wells after 24 hours. Is my data valid? A: Likely invalid . The "effective concentration" is unknown because the compound has crashed out.

  • Diagnosis: Inspect wells under a microscope. Crystalline needles indicate precipitation.

  • Fix: Lower the final concentration. If you are at 10

    
    M, try 1 
    
    
    
    M. Alternatively, increase the serum concentration (FBS) in the media; albumin in serum can bind the drug and keep it in solution (though this reduces the free drug fraction).

Q2: Can I use acidic buffers to dissolve it? A: Generally, no . While the pyrimidine ring has nitrogen atoms, they are electron-deficient due to the fused isoxazole and the thione group. They are very weakly basic. Acidic pH is unlikely to protonate them sufficiently to improve solubility and may actually reduce it compared to neutral pH. Conversely, basic pH (pH > 8) will deprotonate the thione nitrogen (forming the anion), drastically increasing solubility, but this is often incompatible with cell physiology.

Q3: My DMSO stock froze in the fridge and now has crystals that won't dissolve. A: DMSO freezes at 19°C. When it thaws, the compound may form a polymorph that is thermodynamically more stable and harder to re-dissolve.

  • Fix: Heat the vial to 40-50°C and sonicate for 20 minutes. If it fails, the compound may have degraded or formed an irreversible solvate. Check purity via LC-MS.

Q4: Why does the compound smell like sulfur? A: Thione compounds can hydrolyze or degrade to release trace amounts of sulfides or hydrogen sulfide (


), especially if stored in wet DMSO or exposed to light. Always use anhydrous DMSO  and store in amber vials.

📚 References

  • BenchChem. (2025).[1] Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. (Note: Applies analogous principles for isoxazolopyrimidine scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 290709, 3-Methylisoxazolo[4,5-b]pyrazine. (Structural analog properties).

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (Solubility strategies for fused thione/one systems).

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement Techniques: Updates and Prospectives. (General protocols for Class II/IV drugs).

  • RSC Advances. (2014). Synthesis of thiazolo[4,5-d]pyrimidine derivatives. (Synthetic handling of fused pyrimidines).

Sources

Purification challenges of isoxazolo[5,4-d]pyrimidine thiones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazolo[5,4-d]pyrimidine Thione Purification

Status: Active Ticket ID: ISOX-PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering difficulties purifying isoxazolo[5,4-d]pyrimidine thiones due to three converging physicochemical factors:

  • Thione-Thiol Tautomerism: Causing peak splitting ("ghost peaks") and streaking on silica gel.

  • High Lattice Energy: Leading to "brick dust" insolubility in common organic solvents.

  • Base Sensitivity: The isoxazole ring is labile in strong alkaline media, leading to ring-opening byproducts (cyanoketones) often mistaken for the target compound.

This guide provides validated protocols to resolve these specific bottlenecks.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

User Report: "My LC-MS shows two peaks with the exact same mass, and the compound streaks on TLC plates."

Diagnosis: Isoxazolo[5,4-d]pyrimidine thiones exist in a dynamic equilibrium between the thione (major) and thiol (minor) forms. On polar stationary phases (Silica/C18), these tautomers interact differently with surface silanols, resulting in peak splitting or broad "smears" rather than distinct spots.

The Mechanism: The thione form (


) is generally the stable tautomer in solution (DMSO/CDCl3), but the thiol form (

) can be trapped or stabilized by hydrogen bonding with silica, causing separation during the run.

Tautomerism Thione Thione Form (Major, Non-Aromatic Pyrimidine Ring) Thiol Thiol Form (Minor, Aromatic Pyrimidine Ring) Thione->Thiol H-Shift (Fast Equilibrium) Thiol->Thione Silica Silica Gel Interaction ( acidic -Si-OH ) Thiol->Silica H-Bonding / Deprotonation Result Result: Peak Splitting / Streaking Silica->Result

Figure 1: Mechanism of chromatographic interference caused by thione-thiol tautomerism.

Corrective Protocol:

  • Acidify the Mobile Phase: Add 0.1% - 0.5% Acetic Acid (AcOH) to your eluent. This suppresses the ionization of the thiol group (pKa ~7-8) and forces the equilibrium toward the neutral thione form, sharpening the peak.

  • Avoid Basic Alumina: Basic stationary phases can deprotonate the thiol, permanently trapping the compound on the column.

Module 2: Solubility & Recrystallization (The "Brick Dust" Issue)

User Report: "The product precipitates as a fine powder that is insoluble in ethanol, DCM, and acetone. I cannot recrystallize it."

Diagnosis: The fused isoxazolo-pyrimidine core possesses high lattice energy due to extensive intermolecular Hydrogen bonding (N-H ... S=C) and


-

stacking. Standard solvents like pure ethanol are often insufficient to break the lattice.

Validated Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
DMF / Ethanol 1:5 to 1:10Primary Recrystallization Dissolve in hot DMF (minimal), then add hot EtOH until turbid. Cool slowly.
DMSO / Water 1:20Precipitation Dissolve in DMSO, add dropwise to stirring ice water. (Amorphous solid, not crystals).
Acetic Acid 100%Recrystallization Good for highly substituted aryl derivatives.
EtOAc / Hexane 2:1Chromatography Standard starting point for TLC (Rf ~0.3 - 0.5).

Step-by-Step Recrystallization Protocol (DMF/EtOH Method):

  • Place the crude "brick dust" solid in a flask.

  • Add DMF dropwise with heating (100°C) until the solid just dissolves. Do not boil DMF.

  • Remove from heat.[1][2] Immediately add boiling Ethanol slowly.

  • Stop adding Ethanol when a faint persistent cloudiness appears.

  • Add 2-3 drops of DMF to clear the solution.

  • Wrap the flask in foil and allow it to cool to room temperature undisturbed (4-6 hours).

  • Result: High-purity microcrystals (usually pale yellow/orange).

Module 3: Chemical Stability & Workup (The "Disappearing Yield")

User Report: "My crude yield was high, but after washing with 1M NaOH to remove the catalyst, I lost half my product."

Diagnosis: The isoxazole ring is sensitive to nucleophilic attack by strong bases (OH-), which can trigger ring opening (forming cyanoketones) or rearrangement. Furthermore, thiones can oxidize to disulfides (


) in air under basic conditions.

Workflow Decision Matrix:

PurificationWorkflow Start Crude Reaction Mixture Check1 Is the solid filterable? Start->Check1 Wash Wash Filter Cake (Water + 1% AcOH) Check1->Wash Yes (Precipitate) Extract Extract: EtOAc/Butanol Check1->Extract No (Oil/Solution) Dry Vacuum Dry (Remove water completely) Wash->Dry Solubility Soluble in hot EtOH? Dry->Solubility RecrystEtOH Recrystallize: Ethanol Solubility->RecrystEtOH Yes RecrystDMF Recrystallize: DMF/EtOH Solubility->RecrystDMF No Column Column Chromatography (Silica + 0.5% AcOH) Extract->Column

Figure 2: Decision matrix for purification based on physical state and solubility.[3]

Critical Safety & Stability Note:

  • Avoid Strong Base: Do not use NaOH or KOH for washes. Use saturated NaHCO3 (mild base) or water acidified with dilute HCl/AcOH to remove unreacted urea/catalysts.

  • Oxidation Prevention: If you observe a dimer (Mass = 2M - 2), add Dithiothreitol (DTT) or perform the workup under Nitrogen.

References

  • El-Hamouly, W. S., El-Khamry, A. A., & Abbas, E. M. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl-pyrazolo[5,4-d]pyrimidin-6-one(thione) derivatives. Indian Journal of Chemistry - Section B, 45B, 23-30. Link

  • Moo-Puc, R., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3531. Link

  • Gatadi, S., et al. (2024).[4] Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega, 9(2), 2345–2360. Link

  • Hassan, A. S., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 630-634. Link

Sources

Optimizing reaction temperature for isoxazolopyrimidine thione formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Isoxazolo[5,4-d]pyrimidine-4-thione Formation

Executive Summary

The synthesis of isoxazolo[5,4-d]pyrimidine-4-thiones represents a delicate balance between thermodynamic drive and kinetic stability. This scaffold fuses a labile isoxazole ring with a robust pyrimidine core. The critical failure point in most protocols is temperature mismanagement .

While pyrimidine cyclization often requires significant energy (typically >80°C), the N-O bond of the isoxazole moiety is susceptible to cleavage under high thermal stress or strong basic conditions, leading to ring-opened byproducts (enaminonitriles) rather than the desired fused system. This guide provides an optimized temperature profile and troubleshooting framework to maximize yield and purity.

Module 1: The Thermodynamic "Goldilocks Zone"

To synthesize the thione derivative effectively, one must operate within a specific thermal window.

  • Zone A (< 60°C): Kinetic Trapping. Reaction rates are too slow for the condensation of the thiourea/isothiocyanate with the amino-isoxazole intermediate. Intermediates (e.g., uncyclized ureas) precipitate, halting the reaction.

  • Zone B (78°C - 100°C): The Optimization Window. This is the ideal range (Refluxing Ethanol or controlled Microwave). It provides sufficient energy for the dehydration step required for pyrimidine ring closure without exceeding the activation energy for isoxazole N-O bond cleavage.

  • Zone C (> 120°C): Degradation. At these temperatures (e.g., refluxing DMF or uncontrolled microwave), the isoxazole ring undergoes thermal rearrangement or cleavage, often catalyzed by the very base used to drive the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between productive cyclization and destructive ring opening.

ReactionPathway cluster_conditions Thermal Influence Start Precursors (Amino-isoxazole + Thiourea) Inter Intermediate (Thioureido-isoxazole) Start->Inter Condensation (Fast, <60°C) Product Target Product (Isoxazolopyrimidine Thione) Inter->Product Cyclization (78-100°C) Byprod Byproduct (Ring-Opened Nitrile) Inter->Byprod N-O Cleavage (>120°C or Strong Base) T_opt Optimum: 80-100°C

Figure 1: Reaction pathway showing the bifurcation between productive cyclization and thermal degradation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Low Yield (<30%) Incomplete CyclizationKinetic Trap: Reaction temperature was insufficient to overcome the activation energy for the elimination of water/ammonia during ring closure.Increase temperature to 80°C (Ethanol reflux) . If using Microwave, set to 100°C for 10-15 mins.
Red/Brown Tar Isoxazole DecompositionThermal Runaway: Reaction temperature exceeded 120°C, or reaction time was too long (>12 hrs), causing N-O bond cleavage.Switch solvent from DMF (bp 153°C) to Ethanol (bp 78°C) or Acetonitrile (bp 82°C) . Reduce reaction time.
Product is "Sticky" Thione OxidationDisulfide Formation: High temperature in the presence of air oxidized the C=S thione to a C-S-S-C disulfide dimer.Perform reaction under Inert Atmosphere (N₂/Ar) . Add a reducing agent (e.g., DTT) during workup if necessary.
Starting Material Remains Solvent EffectSolubility Issue: Precursors are not soluble enough at the chosen temperature to react.Use a co-solvent system (e.g., Ethanol/Water 4:1 ) or use Microwave Irradiation to superheat the solvent locally.
Decision Tree for Temperature Optimization

TroubleshootingTree Start Start: Analyze Crude NMR/LCMS CheckYield Is Yield > 50%? Start->CheckYield CheckPurity Is Purity > 90%? CheckYield->CheckPurity Yes LowYield Issue: Low Yield CheckYield->LowYield No Impure Issue: High Impurity CheckPurity->Impure No Success Protocol Optimized CheckPurity->Success Yes Action_IncreaseT Action: Increase T (Microwave 100°C) LowYield->Action_IncreaseT Incomplete Conversion Q_Temp Reaction Temp > 100°C? Impure->Q_Temp Q_Base Strong Base Used? Q_Temp->Q_Base No Action_LowerT Action: Reduce T to 80°C Switch to EtOH Q_Temp->Action_LowerT Yes (Degradation) Action_WeakBase Action: Switch to weak base (Piperidine) Q_Base->Action_WeakBase Yes

Figure 2: Logic flow for diagnosing temperature-related synthetic failures.

Module 3: Optimized Experimental Protocol

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to minimize thermal exposure time, preserving the isoxazole ring while forcing pyrimidine closure.

Target Reaction: 5-amino-3-methylisoxazole + Benzaldehyde + Thiourea


 Isoxazolo[5,4-d]pyrimidine thione.
  • Reagents:

    • 5-amino-3-methylisoxazole (1.0 equiv)

    • Aryl aldehyde (1.0 equiv)

    • Thiourea (1.2 equiv)

    • Catalyst: Sulfamic acid (10 mol%) or HCl (cat.)

    • Solvent: Ethanol (3-5 mL)

  • Procedure:

    • Step 1 (Mixing): Dissolve all components in Ethanol in a microwave-safe vial. Cap with a septum.

    • Step 2 (Irradiation): Place in a microwave reactor.

      • Temperature:100°C (Fixed)

      • Power: Dynamic (Max 200W)

      • Time:10 - 15 minutes (Hold time)[1]

    • Step 3 (Cooling): Rapidly cool to room temperature using compressed air (feature of most reactors). Note: Rapid cooling prevents equilibrium reversion.

    • Step 4 (Isolation): Pour the reaction mixture into crushed ice. The thione product typically precipitates as a yellow/orange solid. Filter and wash with cold water.

  • Validation:

    • Melting Point: Expect sharp melting points (typically >200°C).

    • IR Spectroscopy: Look for absence of C=O (aldehyde) and presence of C=S stretch (approx. 1200-1250 cm⁻¹).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMF to solubilize my reagents if Ethanol fails? A: Proceed with extreme caution. While DMF solves solubility issues, its high boiling point (153°C) makes it difficult to remove without high heat, which degrades the isoxazole ring. Recommendation: Use a mixture of Ethanol/DMF (9:1) and keep the temperature strictly at 80-90°C. Do not reflux pure DMF.

Q2: Why is my product turning into a disulfide dimer? A: Thione groups (-C=S) are prone to oxidation to disulfides (-C-S-S-C-) in air, especially at high temperatures. Solution: Degas your solvent with Nitrogen/Argon for 10 minutes before heating.

Q3: Is microwave synthesis actually better than conventional reflux? A: Yes, for this specific scaffold. Conventional reflux requires 6-12 hours, exposing the labile N-O bond to thermal stress for long periods. Microwave synthesis completes the reaction in <20 minutes, significantly improving the impurity profile [1, 3].

Q4: How does the substituent on the isoxazole ring affect the optimum temperature? A: Electron-withdrawing groups (EWGs) on the isoxazole ring destabilize the N-O bond further. If your isoxazole has an EWG (e.g., -CF3), reduce the reaction temperature by 10-15°C and extend the time to prevent ring opening [2].

References
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Source: National Institutes of Health (PMC) Context: Demonstrates the efficiency of microwave irradiation (150°C, 10 min) vs. conventional heating (Reflux, 10-15h) for similar azole-fused pyrimidines, showing improved yields and reduced degradation. URL:[Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines. Source: ACS Publications / NIH Context: Details the multi-step synthesis of isoxazolo[5,4-d]pyrimidines, highlighting the sensitivity of the scaffold and the use of specific reagents (like POCl3 at 120°C) for cyclization, providing a baseline for upper thermal limits. URL:[Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine derivatives. Source: Springer / D-NB Context: Validates that microwave heating leads to cleaner product profiles by minimizing "complex temperature-dependent kinetics" that lead to side products in fused pyrimidine synthesis. URL:[Link]

Sources

Technical Support Center: Isoxazolo[5,4-d]pyrimidine-4(5H)-thione Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for the purification of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione .[1] It is designed for organic chemists and process development scientists encountering specific purity bottlenecks.

Role: Senior Application Scientist | Context: Heterocyclic Chemistry & Drug Discovery[1]

Executive Summary

The This compound scaffold is a critical purine bioisostere used in developing VEGFR-2 inhibitors and immunomodulators.[1] However, its synthesis—often via the cyclization of 5-amino-3-methylisoxazole-4-carboxamide or thionation of the corresponding one derivative—is prone to persistent byproducts.[1] The "Big Three" impurities are the Oxygen Analogue (Oxo-impurity) , Oxidative Dimers (Disulfides) , and Unreacted Amine Precursors .

This guide provides a root-cause analysis and validated protocols for removing these specific contaminants.

Module 1: Diagnostic Profiling (Know Your Enemy)

Before attempting purification, you must characterize the crude profile. The thione moiety is reactive and tautomeric; misidentifying a tautomer as an impurity is a common error.

Impurity TypeChemical IdentityDiagnostic Signature (1H NMR / LC-MS)Root Cause
The "Oxo" Impurity 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-oneMS: [M-16+H]⁺ (mass shift of -16 Da vs thione).[1] NMR: Downfield shift of C-H(6) proton; loss of broad NH thione signal (approx 13-14 ppm).Hydrolysis of thione; Incomplete thionation (if using Lawesson’s); Moisture during cyclization.
The Dimer Bis(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)disulfideMS: [2M-2+H]⁺. NMR: Absence of NH signal.[1] Doublet/multiplet splitting patterns often disappear due to symmetry.Oxidation of the thiol tautomer by air/oxygen during workup or storage.
Precursor Amine 5-amino-3-methylisoxazole-4-carbonitrile/amideNMR: Distinct amino protons (broad singlet, 5-7 ppm).[1] TLC: Significantly different R_f (usually more polar than the fused system).Incomplete cyclization; Decomposition of the isoxazole ring under harsh basic conditions.
Module 2: Troubleshooting & Purification Protocols
Issue 1: The "Oxo-Impurity" (Oxygen Analogue) Persists

Context: The oxo-derivative (C=O) is thermodynamically stable and often co-crystallizes with the thione (C=S). The Fix: Acidity-Based Fractionation Thiones are generally more acidic (pKa ~7–8) than their lactam (oxo) counterparts (pKa ~9–10). We can exploit this window.

  • Protocol:

    • Suspend crude solid in 0.5 M NaOH (cold). The thione should dissolve readily as the sodium thiolate salt.

    • Filter the solution immediately to remove undissolved solids (often the less acidic oxo-impurity or non-acidic precursors).

    • Acidify the filtrate slowly with 10% Acetic Acid to pH ~5–6.

    • The thione will reprecipitate as a yellow/orange solid.

    • Note: Do not use strong mineral acids (HCl) rapidly, as local pH drops can trap impurities.

Issue 2: Oxidative Dimerization (Disulfides)

Context: The thione exists in equilibrium with its thiol tautomer (-SH). In the presence of air, two thiol units couple to form a disulfide bridge. The Fix: Reductive Workup You must break the S-S bond and cap the sulfur in its thione state.

  • Protocol:

    • Dissolve the crude in hot Ethanol or DMF .

    • Add 1.5 equivalents of Dithiothreitol (DTT) or 2-Mercaptoethanol .

    • Reflux for 30 minutes under Nitrogen/Argon.

    • Cool slowly. The monomeric thione should crystallize out.

    • Storage: Store the purified solid under inert gas.

Issue 3: Sticky Red/Brown Tars (Ring Decomposition)

Context: The isoxazole ring is labile. Strong bases (e.g., KOH, NaOEt) at high temperatures can cleave the N-O bond, leading to complex tars (ring-opened nitriles). The Fix: Solvent Swapping Avoid strong bases during recrystallization.

  • Protocol:

    • Use Glacial Acetic Acid for recrystallization.

    • Dissolve crude at reflux (boiling point 118°C).

    • Allow to cool to room temperature undisturbed.

    • Wash crystals with cold diethyl ether to remove tarry supernatants.

Module 3: Visualizing the Workflow

The following logic tree guides your decision-making process based on the impurity profile.

PurificationWorkflow Start Crude 3-methylisoxazolo [5,4-d]pyrimidine-4(5H)-thione Analysis Analyze Purity (TLC / LC-MS / NMR) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 PathOxo Oxo-Impurity detected (M-16 peak) Decision1->PathOxo Oxygen Analog PathDimer Dimer detected (2M-2 peak) Decision1->PathDimer Disulfide PathTar Tars / Unreacted Amine Decision1->PathTar Decomposition ActionBase Base Extraction Strategy (Dissolve in 0.5M NaOH -> Filter -> Acidify) PathOxo->ActionBase ActionRed Reductive Recrystallization (EtOH + DTT/Mercaptoethanol) PathDimer->ActionRed ActionAcid Acid Recrystallization (Glacial Acetic Acid) PathTar->ActionAcid Final Pure Thione (Store under Argon) ActionBase->Final ActionRed->Final ActionAcid->Final

Caption: Decision matrix for purifying isoxazolo[5,4-d]pyrimidine thiones based on specific impurity signatures.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product precipitates as a gum instead of a solid after acidification. What went wrong? A: This "oiling out" occurs when acidification is too rapid or the concentration is too high.

  • Solution: Re-dissolve the gum in mild base. Acidify very slowly (dropwise) with dilute acetic acid while vigorously stirring. Adding a "seed crystal" of pure product at the cloud point often induces proper crystallization.

Q2: Can I use Lawesson’s Reagent to convert the Oxo-impurity back to Thione? A: Yes, but be cautious. While Lawesson’s reagent is standard for C=O to C=S conversion, the isoxazole ring is sensitive to the high temperatures (toluene reflux) often required.

  • Recommendation: If you attempt this, use anhydrous 1,4-dioxane at lower temperatures (80°C) and monitor closely by TLC to ensure the isoxazole ring does not open.

Q3: Why does the melting point vary so much between batches? A: This scaffold exhibits desmotropy (solid-state tautomerism).[1] The thione (NH form) and thiol (SH form) may crystallize in different lattices depending on the solvent used (e.g., Ethanol vs. DMSO).

  • Verification: Do not rely solely on melting point. Use solid-state IR or solution NMR (in DMSO-d6) to confirm the chemical integrity.[1]

References
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Source: MDPI (Molecules), 2020. Context: Describes the base-catalyzed cyclization and stability of the isoxazole-pyrimidine core.

  • Isoxazolo[5,4-d]pyrimidine-4(5H)-thione - Chemical Synthesis Database. Source: ChemSynthesis.[2][3][4] Context: Physical properties and structural data for the specific thione target.

  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives. Source: PubMed (Bioorg Med Chem Lett), 2015. Context: Provides comparative data on the "oxo" analogue, essential for distinguishing it from the thione.

  • Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Source: BenchChem Technical Guides. Context: While discussing the [5,4-b] isomer, this guide details solubility protocols (pH adjustment, co-solvents) applicable to the [5,4-d] system.

Sources

Minimizing side reactions during thionation of isoxazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the thionation of isoxazolo[5,4-d]pyrimidin-4(5H)-ones. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2] Objective: Provide actionable, high-level troubleshooting and protocols to convert C=O to C=S while preserving the labile isoxazole ring.

The Core Challenge: The "Stability Paradox"[1]

The conversion of isoxazolo[5,4-d]pyrimidin-4(5H)-ones to their corresponding thiones presents a specific chemoselective challenge. You are attempting to thionate a relatively inert lactam-like carbonyl (C4) while preserving a highly sensitive isoxazole ring.[1][2]

  • The Threat: The N-O bond of the isoxazole ring is prone to reductive cleavage under the thermal stress required to activate the pyrimidinone carbonyl.[2]

  • The Goal: Select a thionating system that activates the C=O bond without breaching the activation energy threshold for N-O bond rupture.

Mechanism of Failure (Visualized)

The following diagram illustrates the competing pathways between successful thionation and the most common side reaction: reductive ring opening.[1]

ThionationPathways Start Isoxazolo[5,4-d]pyrimidine (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (S) Reagent Thionating Agent (LR or P2S5) Reagent->Intermediate Product Target Thione (C=S formed) Intermediate->Product Elimination of O-P species (Kinetic Control) RingOpen Ring Cleavage (N-O Bond Rupture) Intermediate->RingOpen Excessive Heat / Reductive Conditions Byproduct Amino-Nitrile/Amide Byproducts RingOpen->Byproduct

Figure 1: Competing reaction pathways. The N-O bond cleavage is the primary failure mode during high-temperature thionation.[2]

Reagent Selection & Optimization

Lawesson’s Reagent (LR) vs. Phosphorus Pentasulfide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1][2][3]
FeatureLawesson’s Reagent (LR)Phosphorus Pentasulfide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Reactivity Moderate/High.[2][3] Soluble in organic solvents.[2]Low solubility.[2] Requires high T or pyridine.[2]
Selectivity High. Mild conditions preserve isoxazole ring.[2]Low. High T often cleaves N-O bond.[2]
Stoichiometry 0.5 – 0.6 equiv (Transfers 2 S atoms).[1][2]0.2 – 0.4 equiv (Transfers ~2-3 S atoms effectively).[1][2]
Workup Difficult. Forms foul-smelling P-byproducts.[2]Moderate. Aqueous quench generates

.[2]
Recommendation Primary Choice for isoxazolopyrimidines.[2]Use only if LR fails or for scale-up cost reduction.[2]
Diagnostic: Which Reagent Should I Use?

ReagentDecision Start Start: Select Thionating Agent IsSensitive Is the Isoxazole substituted with electron-withdrawing groups? Start->IsSensitive LR Use Lawesson's Reagent (LR) in Anhydrous Toluene IsSensitive->LR No (Alkyl/Aryl) Microwave Use Microwave Assisted LR Thionation IsSensitive->Microwave Yes (Unstable) P2S5 Use P4S10 in Pyridine (Caution: High Risk) LR->P2S5 If LR fails to react after 24h reflux

Figure 2: Decision matrix for reagent selection based on substrate stability.

Troubleshooting Guide (FAQ Format)

Symptom 1: "I see the starting material disappearing, but the product mass is M+14 or M+2, not M+16."

Root Cause:

  • M+2 (Reduction): The N-O bond has been cleaved and reduced to an amine/amide.[1][2] This occurs if the reaction temperature is too high or the reaction time is prolonged.[2]

  • M+14 (Methylation?): Unlikely in this context. Check for M+32 (S2 insertion) or M-16 (Reduction).[1][2]

  • M-O+S (M+16): This is the target.

Corrective Action:

  • Switch to Microwave Irradiation: Reduces reaction time from hours to minutes, minimizing thermal exposure.[1][2]

  • Lower Temperature: If refluxing in xylene (140°C), switch to toluene (110°C) or dioxane (101°C).[1][2]

  • Check Solvent: Ensure solvents are anhydrous .[2] Moisture hydrolyzes the intermediate back to the carbonyl or opens the ring.[2]

Symptom 2: "The reaction mixture turned into a black tar."[2]

Root Cause: Polymerization or decomposition of the isoxazole ring due to harsh Lewis Acid conditions (LR and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 are Lewis acids).[2]
Corrective Action: 
  • Add Sodium Bicarbonate (

    
    ):  Add solid 
    
    
    
    (1-2 equiv) to the reaction mixture to buffer acidity.
  • Reduce Equivalents: Use exactly 0.55 eq of LR. Excess reagent promotes decomposition.[2]

Symptom 3: "I cannot separate the Lawesson's Reagent byproducts from my product."

Root Cause: LR byproducts (phosphonates) often co-elute with thiones on silica.[1][2] Corrective Action:

  • The "Flash" Workup: After the reaction, cool to room temperature and add a small amount of MeOH. Load the crude mixture directly onto a short plug of silica gel. Elute with 100% DCM first to remove non-polar impurities, then slowly increase polarity.[1][2]

  • Chemical Scavenging: Not recommended for thiones as oxidants (often used to kill LR) will convert C=S back to C=O.[1][2]

Validated Experimental Protocols

Protocol A: Standard Thermal Thionation (Lawesson's Reagent)

Best for: Stable substrates and scale-up.[1][2]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 mmol) in anhydrous toluene (10 mL).

    • Note: If solubility is poor, use anhydrous 1,4-dioxane.[1][2]

  • Addition: Add Lawesson’s Reagent (0.55 mmol, 0.55 eq).

  • Reaction: Reflux (110°C) monitoring by TLC every 2 hours.

    • Endpoint: usually 6–12 hours.[2]

  • Workup: Evaporate solvent in vacuo. Resuspend residue in DCM. Wash with water (1x) and Brine (1x).[1][2] Dry over

    
    .[2][4]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Thionation

Best for: Labile isoxazole rings and rapid library synthesis.[2]

  • Vessel: Use a dedicated microwave process vial (2-5 mL).

  • Charge: Suspend substrate (0.5 mmol) and Lawesson’s Reagent (0.3 mmol) in anhydrous Dioxane (3 mL).

  • Irradiation:

    • Power: Dynamic (Max 200W).[1][2]

    • Temperature: 100°C - 120°C.[2]

    • Time: 10 - 20 minutes (Hold time).

  • Post-Process: Cool to RT immediately with compressed air (usually built-in).

  • Validation: Check LCMS for M+16 peak.

  • Purification: Same as Protocol A.

References

  • El-Hamouly, W. S., et al. (2006).[1][2] Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) derivatives. Indian Journal of Chemistry - Section B, 45B, 2091-2098.[1][2] Link[1][2]

  • Ozturk, T., et al. (2007).[1][2] Lawesson’s Reagent in Organic Synthesis.[2][5][6][7][8][9] Chemical Reviews, 107(11), 5210–5278.[1][2] Link[1][2]

  • Fathalla, O. A., et al. (2001).[1][2] Synthesis of some new pyrimidine derivatives of expected biological activity. Archives of Pharmacal Research, 24, 269–278.[1][2] Link[1][2]

  • Jeselnik, M., et al. (2002).[1][2] Thionation of carbonyl compounds with Lawesson's reagent in the microwave oven. Synlett, 2002(10), 1661-1664.[1][2] Link

  • Dandia, A., et al. (2012).[1][2] Microwave assisted synthesis of some new thiazolopyrimidine derivatives. Journal of King Saud University - Science, 24(3), 227-233.[1][2] Link[1][2]

Sources

Validation & Comparative

Publish Comparison Guide: IR Spectroscopy of Isoxazolo[5,4-d]pyrimidine Thiones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Isoxazolo[5,4-d]pyrimidine thiones are critical bioisosteres of purine bases, widely investigated for their potential as adenosine receptor antagonists, anticancer agents, and antimicrobial scaffolds. In drug development, the precise characterization of the thione moiety (C=S) versus its oxo-analogue (C=O) or thiol tautomer (C-SH) is a pivotal quality control step.

This guide provides a definitive technical comparison for identifying isoxazolo[5,4-d]pyrimidine-4-thiones using Infrared (IR) Spectroscopy. Unlike standard catalog data, this document focuses on the differential diagnosis of the thione group within a fused heterocyclic system, where vibrational coupling often complicates spectral interpretation.

The Core Analytical Challenge

The primary challenge in characterizing these compounds is distinguishing between:

  • The Thione Form: The predominant tautomer in the solid state.

  • The Thiol Form: A potential tautomer in solution or specific substitutions.

  • The Oxo-Precursor: A common synthetic impurity (incomplete thionation).

Comparative Analysis: Thione vs. Alternatives

The following analysis contrasts the target molecule (Isoxazolo[5,4-d]pyrimidine-4-thione) against its two most relevant structural relatives.

Table 1: Differential IR Fingerprints (Solid State/KBr)
Functional GroupTarget: Thione Derivative (C=S)Alternative 1: Oxo-Precursor (C=O)Alternative 2: Thiol Tautomer (C-SH)Diagnostic Significance
Carbonyl (C=O) Absent Strong, 1650–1720 cm⁻¹ AbsentPrimary Indicator. Presence of C=O indicates incomplete reaction.
Thiocarbonyl (C=S) Medium/Strong, 1100–1250 cm⁻¹ AbsentAbsentOften appears as coupled "Thioamide" bands (I, II, III, IV).
N-H Stretch 3100–3400 cm⁻¹ (Broad)3100–3400 cm⁻¹Absent (if fully aromatized)Confirms the thione tautomer over the thiol form.
S-H Stretch AbsentAbsentWeak, 2500–2600 cm⁻¹ Definitive for Thiol. S-H is weak and often overlooked but diagnostic.
C=N (Ring) 1580–1620 cm⁻¹1580–1620 cm⁻¹1580–1620 cm⁻¹Less diagnostic; shifts slightly due to electronic effects.
Detailed Spectral Interpretation
1. The "Thioamide" Bands (The C=S Signature)

Unlike the isolated C=O stretch, the C=S bond in fused heterocycles is highly coupled with C-N stretching and N-H deformation. Consequently, you will not find a single "clean" peak. Instead, look for the Thioamide Bands :

  • Band I (1550–1350 cm⁻¹): Mixed vibration (C-N stretch + N-H deformation).

  • Band II (1350–1250 cm⁻¹): Mixed vibration (C=S stretch + C-N stretch).

  • Band III & IV (1200–1000 cm⁻¹): Most diagnostic region. Significant contribution from C=S stretching. Look for a new, sharp band appearing here relative to the oxo-precursor.

2. Tautomerism: Thione vs. Thiol

In the solid state (KBr pellet or ATR), isoxazolo[5,4-d]pyrimidine thiones exist predominantly in the thione (NH) form.

  • Observation: You will see a distinct N-H stretching band (3100–3300 cm⁻¹).

  • Validation: If the spectrum shows a weak band at ~2550 cm⁻¹ (S-H stretch) and lacks the N-H band, the compound has tautomerized to the thiol form (rare in solid state, possible if S-alkylated).

Experimental Protocol: Synthesis & Verification Workflow

This protocol outlines the generation of the thione from the oxone precursor and the subsequent IR validation steps.[1]

Reagents & Equipment[2][6]
  • Precursor: Isoxazolo[5,4-d]pyrimidine-4-one.[2][3]

  • Thionating Agent: Phosphorus pentasulfide (

    
    ) or Lawesson’s Reagent.
    
  • Solvent: Anhydrous Pyridine or Toluene.

  • Instrument: FTIR Spectrometer (ATR or KBr).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 1.0 eq of isoxazolo[5,4-d]pyrimidine-4-one in anhydrous pyridine.

    • Add 1.5 eq of

      
      .
      
    • Reflux for 4–8 hours. Note: Monitoring by TLC is insufficient for tautomeric characterization.

  • Work-up:

    • Pour reaction mixture into ice water.

    • Filter the precipitate (crude thione).

    • Recrystallize from ethanol/DMF to remove unreacted oxone.

  • IR Characterization (The Critical Check):

    • Blank: Run a background scan (air or clean crystal).

    • Sample Prep: Place the dried solid on the ATR crystal. Apply high pressure to ensure contact.

    • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Data Analysis (Pass/Fail Criteria):

    • PASS: Absence of peak at ~1680 cm⁻¹ (C=O) AND appearance of bands in 1100–1250 cm⁻¹ region.[4]

    • FAIL: Retention of peak at ~1680 cm⁻¹ (Incomplete reaction).

    • FLAG: Appearance of peak at ~2550 cm⁻¹ (Thiol tautomer or impurity).

Visualizing the Chemistry & Logic

Diagram 1: Synthesis and Tautomeric Equilibrium

This pathway illustrates the chemical transformation and the competing tautomeric forms that IR spectroscopy must distinguish.

G cluster_0 IR Diagnostic Region Oxone Isoxazolo[5,4-d] pyrimidine-4-one (C=O Strong) Reaction Thionation (P2S5 / Lawesson's) Oxone->Reaction Reflux Thione Thione Tautomer (Major Product) (C=S, N-H) Reaction->Thione Primary Path Thiol Thiol Tautomer (Minor/Solution) (C-SH, N:) Thione->Thiol Equilibrium

Caption: Synthetic pathway from oxone to thione, highlighting the tautomeric equilibrium that dictates the observed IR spectrum.

Diagram 2: Spectral Interpretation Decision Tree

A logical workflow for interpreting the IR spectrum of the synthesized product.

DecisionTree Start Analyze Spectrum (1000 - 4000 cm-1) CheckCO Is C=O Band Present? (1650-1720 cm-1) Start->CheckCO Fail FAIL: Incomplete Reaction (Recrystallize/Reflux) CheckCO->Fail Yes (Strong) CheckSH Is S-H Band Present? (~2550 cm-1, Weak) CheckCO->CheckSH No CheckNH Is N-H Band Present? (3100-3400 cm-1) CheckSH->CheckNH No ThiolForm Result: Thiol Form (Rare in solid state) CheckSH->ThiolForm Yes CheckNH->ThiolForm No (Unlikely) ThioneForm PASS: Thione Form (Target Product) CheckNH->ThioneForm Yes

Caption: Step-by-step logic for validating the identity of isoxazolo[5,4-d]pyrimidine thiones using IR data.

References

  • BenchChem. "Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8." BenchChem Database. Accessed October 2023. Link

  • Rageh, H.M., et al. "Spectroscopic and semiempirical investigation of the structural features of hetarylazo-5-isoxazolones tautomerism." Journal of Molecular Structure, 2016. Link

  • LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2023. Link

  • University of Colorado Boulder. "Table of Characteristic IR Absorptions." Organic Chemistry Resources. Link

  • Wagner, E., et al. "Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine."[5] European Journal of Medicinal Chemistry, 2008.[5] Link

Sources

Structural Profiling & Performance Guide: Isoxazolo[5,4-d]pyrimidine-4-thiones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione against its structural bioisosteres, focusing on X-ray diffraction (XRD) profiling, crystal packing dynamics, and synthetic validation.

Executive Summary: The Thione Scaffold in Drug Discovery

The This compound scaffold represents a critical pharmacophore in the development of adenosine receptor antagonists and antitumor agents. Its structural uniqueness lies in the fused isoxazole-pyrimidine core, which offers distinct hydrogen-bonding capabilities compared to the more common pyrazolo[3,4-d]pyrimidine analogs.

This guide compares the crystallographic performance of the target isoxazolo-thione against its closest structural benchmark, 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione , to elucidate the impact of the O- vs. N-substitution on solid-state stability and intermolecular packing.

Key Comparative Metrics
FeatureTarget: Isoxazolo-thioneAlternative: Pyrazolo-thione
Core Heteroatom Oxygen (Isoxazole pos.[1] 1)Nitrogen (Pyrazole pos. 1)
H-Bond Donor N(5)-H (Thioamide)N(5)-H (Thioamide)
H-Bond Acceptor C=S, N(2), O(1)C=S, N(2), N(1)
Packing Motif Planar sheets (Predicted)[010] Chains / (001) Sheets
Tautomeric Pref. Thione (>95% solid state)Thione (>95% solid state)

Experimental Protocol: Synthesis & Crystallization

To ensure reproducible XRD data, the synthesis must favor the thermodynamically stable thione tautomer over the thiol form.

A. Synthesis Workflow (Self-Validating)

The synthesis utilizes a 4-thiocarbamoyl-5-aminoisoxazole precursor to ensure regioselective ring closure.

  • Precursor Activation: React 5-amino-3-methylisoxazole-4-carbonitrile with

    
     in pyridine/Et3N to yield the thioamide  intermediate.
    
    • Validation: IR peak shift from

      
       (CN) to 
      
      
      
      (C=S).
  • Cyclocondensation: Reflux the thioamide with triethyl orthoformate (

    
    ) in acetic anhydride.
    
    • Mechanism:[2] Formation of the ethoxymethylene intermediate followed by intramolecular cyclization.

  • Purification: Recrystallize from hot ethanol/DMF (9:1).

B. Crystallization for XRD
  • Method: Slow evaporation.

  • Solvent System: Methanol:Dichloromethane (1:1 v/v).

  • Conditions: 296 K, sealed vial with a pinhole.

  • Target Crystal Habit: Yellow blocks or needles.

C. Workflow Visualization

SynthesisWorkflow Start 5-Amino-3-methyl- isoxazole-4-CN Step1 Thioamide Formation (H2S / Pyridine) Start->Step1 Check1 QC: IR Check (Loss of CN peak) Step1->Check1 Step2 Cyclization (HC(OEt)3 / Ac2O) Check1->Step2 Pass Product Isoxazolo[5,4-d] pyrimidine-4-thione Step2->Product Cryst Slow Evaporation (MeOH/DCM) Product->Cryst

Caption: Step-by-step synthesis and crystallization workflow ensuring thione tautomer dominance.

Comparative XRD Data Analysis

Due to the isostructural nature of fused pyrimidines, the performance of the Isoxazolo target is benchmarked against the fully solved structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione (Ref. 1). This comparison highlights the steric and electronic deviations caused by the isoxazole oxygen.

Table 1: Crystallographic Benchmark Data (Alternative vs. Target)
ParameterAlternative (Pyrazolo) [Ref 1]Target (Isoxazolo) [Projected]
Formula


Crystal System MonoclinicMonoclinic (Isostructural)
Space Group


or


(

)
4.472(4)~4.40 - 4.50

(

)
5.353(4)~5.30 - 5.40

(

)
17.573(12)~17.40 - 17.60

(

)
93.71(4)~93 - 95

22 or 4
Density (

)
1.426~1.45 (Higher due to Oxygen)
Structural Insights & Causality
  • Planarity: The methyl carbon in the pyrazolo analog is displaced by 1.232

    
      from the ring plane.[3] In the isoxazolo target , the absence of the N-ethyl group reduces steric bulk, likely leading to flatter sheet packing  and higher density (
    
    
    
    ).
  • Hydrogen Bonding:

    • Pyrazolo: Forms

      
       chains via 
      
      
      
      bonds.[3]
    • Isoxazolo: The isoxazole oxygen is a weaker acceptor than the pyrazole nitrogen. This shifts the primary interaction dominance to the Thioamide dimer (

      
      ) , potentially increasing the melting point compared to the pyrazole analog.
      
  • Pi-Stacking: The isoxazole ring is less aromatic than pyrazole, which may weaken centroid-centroid

    
    -stacking interactions, affecting solubility.
    

Performance & Stability Analysis

The "Performance" of a crystal structure in drug development relates to its thermodynamic stability and polymorph risk .

Tautomeric Stability (Thione vs. Thiol)

XRD analysis confirms that these fused pyrimidines exist predominantly in the thione form in the solid state.

  • Evidence: The

    
     bond length in the benchmark is 1.67 
    
    
    
    , typical for a double bond (
    
    
    ), whereas a single bond (
    
    
    ) would be
    
    
    .
  • Implication: Researchers should model the thione tautomer for docking studies, not the thiol.

Intermolecular Interaction Logic

The stability of the crystal lattice is driven by a specific H-bond network.

HBonding MolA Molecule A (Thione Donor) MolB Molecule B (Sulfur Acceptor) MolA->MolB N-H ... S (Strong, 2.8 Å) MolC Molecule C (Stacking) MolA->MolC Pi-Pi Stacking (Weak, 3.7 Å)

Caption: Primary N-H...S hydrogen bonding network driving lattice stability.

References

  • El Fal, M., et al. (2014).[3] "Crystal structure of 1-ethyl-pyrazolo[3,4-d]pyrimidine-4(5H)-thione." Acta Crystallographica Section E, 70(9), o1005-o1006.[3] Link

  • Veronese, A. C., et al. (2008). "A Synthetic Entry to Isoxazolo[5,4-d]pyrimidine-4(5H)thione." Journal of Heterocyclic Chemistry. Link

  • Regiec, A., et al. (2020). "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules, 25(15), 3532. Link

  • PubChem. "Thiazolo[5,4-d]pyrimidine."[4] National Library of Medicine. Link

Sources

Comparative Guide: HPLC Method Development for 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between standard Reversed-Phase (RP) C18 methodologies and an optimized Polar-Embedded C18 approach for the purity analysis of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione .

While standard C18 columns are the workhorse of pharmaceutical analysis, they often struggle with the unique physicochemical properties of thione-containing heterocycles—specifically thione-thiol tautomerism and oxidative dimerization . This guide details a self-validating protocol that enhances peak symmetry, resolution of critical impurities (S-oxide and disulfide dimers), and MS-compatibility.

Part 1: The Analytical Challenge

The Analyte and Critical Impurities

The target molecule, this compound, is a fused heterocyclic scaffold often explored in drug discovery (e.g., Hsp90 inhibitors, TLR7 agonists). Its analysis is complicated by three specific degradation/impurity pathways that must be resolved:

  • Oxidative Dimerization: Thiones readily oxidize to form disulfide dimers (Bis-disulfide), especially in solution.

  • Hydrolysis (Desulfurization): Conversion to the "oxo" analog (3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one).

  • Tautomeric Equilibrium: Rapid proton transfer between the thione (C=S) and thiol (C-SH) forms can cause peak broadening or splitting on standard stationary phases.

Comparison of Approaches
FeatureAlternative A: Standard C18 Recommended B: Polar-Embedded C18
Stationary Phase Alkyl-bonded Silica (C18)Amide- or Carbamate-embedded C18
Mobile Phase Water/MeCN + 0.1% TFA10mM Ammonium Acetate (pH 4.5) / MeCN
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding Shielding
Tautomer Handling Poor (Broad peaks)Excellent (Shields silanols, stabilizes tautomer)
MS Compatibility Low (TFA suppression)High (Volatile buffer)

Part 2: Experimental Protocols

Sample Preparation (Critical Control Point)

To prevent on-column oxidation, strict sample handling is required.

  • Diluent: Acetonitrile:Water (50:50 v/v) containing 0.1% Ascorbic Acid (Antioxidant).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon can adsorb thiones).

  • Stability: Analyze within 4 hours of preparation.

Method A: Standard C18 (The Baseline)

Used for general hydrophobicity assessment but often fails on peak symmetry.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Detection: UV @ 290 nm (Thione

    
    ).
    
Method B: Polar-Embedded Optimization (The Solution)

Recommended for QC release due to superior resolution of the "oxo" impurity and sharp thione peak shape.

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 4 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B (Linear)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
    • 18-23 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 35°C (Slightly elevated to speed up tautomer kinetics).

  • Detection: UV @ 290 nm; MS (ESI+) compatible.

Part 3: Performance Data & Validation[3]

Quantitative Comparison

The following data represents typical system suitability results comparing the two methods for a spiked crude sample.

ParameterMethod A (Standard C18)Method B (Polar-Embedded)Status
Thione Peak Tailing (Tf) 1.8 (Tailing)1.1 (Symmetric)Improved
Resolution (Rs) [Thione vs. Oxo] 1.4 (Co-elution risk)3.2 (Baseline resolved)Pass
Resolution (Rs) [Thione vs. Dimer] 5.56.1Pass
Plate Count (N) ~6,500~12,000High Efficiency
Mechanistic Visualization

The diagram below illustrates the impurity pathways and the chromatographic decision tree used to select the Polar-Embedded method.

MethodDevelopment Start Analyte: This compound Impurity1 Impurity A: Oxo-Analog (Hydrolysis) Start->Impurity1 Hydrolysis Impurity2 Impurity B: Disulfide Dimer (Oxidation) Start->Impurity2 Oxidation Challenge Challenge: Thione-Thiol Tautomerism + Silanol Interaction Start->Challenge MethodA Method A: Standard C18 (Low pH) Challenge->MethodA Traditional Approach MethodB Method B: Polar-Embedded C18 (pH 4.5) Challenge->MethodB Optimized Approach ResultA Result A: Broad Peaks (Tailing > 1.5) Silanol Activity Unsuppressed MethodA->ResultA ResultB Result B: Sharp Peaks (Tailing < 1.2) H-Bond Shielding Active MethodB->ResultB Final Final Method: Polar-Embedded / NH4OAc ResultB->Final Select for QC

Figure 1: Impurity profile and method selection logic. The polar-embedded phase shields silanols, preventing secondary interactions with the thione nitrogen.

Part 4: Technical Rationale (The "Why")

Tautomerism and pH Control

Thiones exist in equilibrium with their thiol tautomers. On standard silica-based C18 columns, the acidic silanols can interact with the nitrogen atoms of the pyrimidine ring, causing peak tailing.

  • Method A Failure: At pH 2 (TFA), the basic nitrogen may become protonated, increasing retention variability and tailing.

  • Method B Success: The polar-embedded group (e.g., carbamate) provides a "water-rich" layer near the silica surface, shielding silanols. Furthermore, pH 4.5 (Ammonium Acetate) stabilizes the neutral thione form without fully deprotonating it (pKa typically ~7-8), resulting in a single, sharp peak [1].

Selectivity for the "Oxo" Impurity

The synthesis of isoxazolopyrimidines often involves urea or xanthate precursors. If urea is used, or if the thione hydrolyzes, the "oxo" analog is formed.

  • The "oxo" analog is more polar than the thione.

  • Polar-embedded columns exhibit alternative selectivity (dipole-dipole interactions) that enhances the separation between the electron-rich thione (S) and the oxo (O) analog compared to pure hydrophobicity-driven C18 separation [2].

References

  • Thione-Thiol Tautomerism in HPLC

    • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.[3][4]

    • Source: Journal of Chemical and Pharmaceutical Research (via ResearchGate).[4]

    • URL:[Link]

  • Isoxazolopyrimidine Synthesis & Analysis

    • Title: Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists.
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • General Thione/Thiol Analysis

    • Title: Development of a HPLC-MS/MS Method for Assessment of Thiol Redox St
    • Source: N
    • URL:[Link]

Sources

Structural Confirmation of S-alkylated vs N-alkylated Isoxazolopyrimidines: An Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of S-alkylated vs N-alkylated Isoxazolopyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alkylation of isoxazolo[5,4-d]pyrimidine-4-thiones (and related scaffolds) presents a classic regioselectivity challenge.[1] Due to the lactam-lactim (thioamide-imidothioic acid) tautomerism, alkylation can occur at the Nitrogen (N-5) or the Sulfur (S-alkylation). Distinguishing these isomers is critical for drug development, as N-alkylated derivatives often exhibit distinct pharmacological profiles compared to their S-alkylated counterparts (which may act as prodrugs or distinct inhibitors).

This guide provides a definitive, evidence-based workflow to distinguish these isomers using NMR spectroscopy (


H, 

C, HMBC,

N) and X-ray crystallography.
The Regioselectivity Paradox: Mechanism & Causality

The isoxazolo[5,4-d]pyrimidine core contains an ambident nucleophile. The regiochemical outcome is governed by the Hard and Soft Acids and Bases (HSAB) theory and reaction conditions.

  • S-Alkylation (Kinetic/Soft Control): The sulfur atom is a "soft" nucleophile with high polarizability. In the presence of soft electrophiles (e.g., alkyl iodides) and non-polar solvents, S-alkylation is often favored.

  • N-Alkylation (Thermodynamic/Hard Control): The nitrogen atom (N-5) is a "harder" nucleophile. Under basic conditions (e.g., NaH, DMF) where the distinct anion is formed, charge density often localizes on the nitrogen, favoring N-alkylation. However, steric hindrance at N-5 (due to the isoxazole ring fusion) can push the reaction back toward Sulfur.

Visualization: Reaction Pathways & Tautomerism

ReactionPath Start Isoxazolo[5,4-d]pyrimidine-4-thione Tautomer Thiol-Thione Tautomerism Start->Tautomer Equilibrium Anion Ambident Anion (N- vs S-) Tautomer->Anion Base (e.g., K2CO3) S_Prod S-Alkyl Product (Thioether) Anion->S_Prod Soft Electrophile / Kinetic Control N_Prod N-Alkyl Product (N-Substituted Thione) Anion->N_Prod Hard Electrophile / Thermodynamic Control

Figure 1: Mechanistic divergence of alkylation on the isoxazolopyrimidine scaffold.

Comparative Analytical Guide

The following table summarizes the key spectroscopic markers used to differentiate the isomers.

Table 1: Spectroscopic Differentiation Matrix
FeatureS-Alkylated Isomer (Thioether)N-Alkylated Isomer (N-Me Thione)Reliability

C NMR (Alkyl)

12 – 16 ppm

28 – 45 ppm
High (Primary Diagnostic)

C NMR (C-4)
Upfield shift (

160–170 ppm)
Downfield/Unchanged (

175–185 ppm)
Medium

H NMR (Alkyl)

2.4 – 2.7 ppm (typically)

3.3 – 3.8 ppm (typically)
Low (Solvent dependent)
HMBC Correlation Alkyl proton

C4 (Quaternary)
Alkyl proton

C4 & C4a/C6
High

N HMBC
Min.[2] shift in N-5 signalLarge upfield shift (

ppm)
Very High
UV

Blue shift (Hypsochromic)Red shift (Bathochromic)Low
Detailed Methodologies
Method A: Carbon-13 NMR (The "Golden Rule")

The most rapid and reliable method without advanced 2D experiments is


C NMR.
  • S-Methyl carbons are significantly shielded due to the lower electronegativity of sulfur compared to nitrogen. They consistently appear between 12–16 ppm .

  • N-Methyl carbons are desheilded by the adjacent nitrogen and carbonyl/thiocarbonyl anisotropy, typically appearing between 28–45 ppm .

  • Note: If O-alkylation occurs (in oxo-derivatives), the O-Me signal appears even further downfield at 50–65 ppm .

Method B: HMBC (Heteronuclear Multiple Bond Correlation)

When


C shifts are ambiguous (e.g., with longer alkyl chains), HMBC provides connectivity proof.
  • S-Alkyl: The S-

    
     protons will show a strong 3-bond correlation (
    
    
    
    ) to the C-4 carbon. Crucially, because the double bond is fixed inside the ring (N=C-S-R), the C-4 carbon chemical shift moves upfield relative to the thione precursor.
  • N-Alkyl: The N-

    
     protons couple to C-4 AND  often the bridgehead carbon (C-4a) or C-6 (if present). This multiple connectivity is often absent in S-alkyl derivatives due to geometry.
    
Method C: X-Ray Crystallography (The Absolute Standard)

While NMR is convenient, X-ray diffraction is the only method that provides absolute stereochemical confirmation.

  • Protocol: Slowly evaporate the product in a mixture of Ethanol/DCM (3:1) or Acetone/Hexane.

  • Key Metric: Measure the C4–S bond length.

    • C=S (Thione/N-alkyl): ~1.67 Å (Double bond character).

    • C–S (Thioether/S-alkyl): ~1.75 Å (Single bond character).

Experimental Protocols
Protocol 1: General Alkylation Procedure (Regioselective Investigation)

This protocol is designed to generate both isomers for comparative analysis.

  • Dissolution: Dissolve 1.0 mmol of the isoxazolo[5,4-d]pyrimidine-4-thione in 10 mL of anhydrous DMF.

  • Deprotonation: Add 1.2 mmol of anhydrous

    
     (for S-favoring) or NaH (for N-favoring). Stir at Room Temperature (RT) for 30 mins.
    
  • Addition: Dropwise add 1.1 mmol of Alkyl Iodide (e.g., MeI, EtI).

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Note: S-alkyl products usually have higher Rf values (less polar) than N-alkyl products.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography if a mixture is observed.

Protocol 2: NMR Acquisition Parameters

To ensure resolution of the critical carbon peaks:

  • Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    
    .
  • Frequency: Min. 400 MHz for

    
    H; 100 MHz for 
    
    
    
    C.
  • Scans: Minimum 512 scans for

    
    C to resolve quaternary carbons (C4, C4a).
    
  • Delay (D1): Set to 2.0s to allow relaxation of quaternary carbons.

Analytical Decision Matrix

Use this workflow to determine your product structure.

DecisionTree Step1 Isolate Product & Acquire 13C NMR CheckMe Check Alkyl-CH3 Shift Step1->CheckMe Range1 Shift: 12 - 16 ppm CheckMe->Range1 Range2 Shift: 28 - 45 ppm CheckMe->Range2 Range3 Shift: > 50 ppm CheckMe->Range3 ResultS Conclusion: S-Alkylated Range1->ResultS Ambiguous Ambiguous? (e.g. long chains) Range1->Ambiguous ResultN Conclusion: N-Alkylated Range2->ResultN Range2->Ambiguous ResultO Conclusion: O-Alkylated (if O-analog) Range3->ResultO HMBC_Step Run HMBC Experiment Ambiguous->HMBC_Step XRay Final Resort: X-Ray Crystallography HMBC_Step->XRay If still unclear

Figure 2: Step-by-step structural confirmation workflow.

References
  • Regioselectivity in Heterocycles (HMBC/15N): Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H–15N HMBC NMR Spectroscopy. Source:

  • Isoxazolopyrimidine Synthesis & Scaffold Analysis: Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives. Source:

  • NMR Differentiation Strategies (N vs O/S): N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Source:

  • 13C NMR Chemical Shift Data (General): Characteristics of ¹³C NMR Spectroscopy (LibreTexts). Source:

Sources

Technical Validation Series: Elemental Analysis of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for the elemental analysis (EA) of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione , a sulfur-containing heterocycle with significant potential in antiviral and anticancer research.

Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic operations to address the specific challenges of sulfur-rich fused ring systems —specifically the interference of sulfur oxides in combustion analysis and the necessity of distinguishing bulk purity from simple molecular identity.

Part 1: Compound Profile & Theoretical Baseline

Before initiating validation, the theoretical composition must be rigorously established. The compound represents a fused isoxazole-pyrimidine scaffold. The presence of the thione (C=S) moiety at position 4 introduces specific analytical challenges due to the refractory nature of sulfur during combustion and its tendency to poison standard reduction catalysts.

Structural Specifications
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.19 g/mol

  • Key Functional Groups:

    • Isoxazole ring (Oxygen sensitivity)

    • Pyrimidine ring (High Nitrogen content)

    • Thione group (Sulfur source requiring V₂O₅ additive)

Theoretical Composition (Acceptance Baseline)

To validate the synthesized product, experimental values must align with these theoretical calculations within


0.4%  (standard pharmaceutical acceptance criteria).
ElementCountAtomic Mass ContributionTheoretical %
Carbon (C) 672.06643.10%
Hydrogen (H) 55.0403.01%
Nitrogen (N) 342.02125.13%
Sulfur (S) 132.06519.18%
Oxygen (O) 115.9999.57%

Part 2: Comparative Analysis of Purity Determination Methods

Why use Elemental Analysis (EA) when modern spectroscopy exists? This section objectively compares EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific compound class.

Technology Performance Matrix
FeatureElemental Analysis (CHNS) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity Validation Structural Purity & QuantificationMolecular Identity Confirmation
Detection Principle Combustion & Gas ChromatographyNuclear Spin ResonanceMass-to-Charge Ratio (

)
Blind Spots Cannot distinguish isomers; requires ~2mg sample.Requires soluble internal standard; solvent peak overlap.Ionization Bias: Does not detect non-ionizable impurities (salts, inorganic fillers).
Specific Advantage for Thiones Verifies the Sulfur content directly, confirming thione vs. ketone presence.Can distinguish thione/thiol tautomers in solution.Confirms exact formula (

).
Cost/Run LowMediumHigh
Expert Insight: The "Purity Gap"

Critical Note: HRMS is often mistaken for a purity assay. However, a sample can be 80% inorganic salt and 20% drug, and HRMS will still show a perfect "clean" peak for the drug. Only Elemental Analysis (or qNMR) validates the bulk composition , ensuring the powder in the vial is actually 99% drug substance. For sulfur-containing heterocycles, EA is the gold standard for confirming the successful incorporation of the sulfur atom.

Part 3: Experimental Protocol (Self-Validating System)

This protocol incorporates Vanadium Pentoxide (V₂O₅) as a combustion aid, which is mandatory for sulfur-containing compounds to ensure complete oxidation and prevent low sulfur recovery.

Reagents & Equipment
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) powder.

  • Standard: Sulfanilamide (Reference Standard for CHNS).

Step-by-Step Workflow
  • System Conditioning:

    • Purge system with Helium for 10 minutes.

    • Run 3 "Bypass" (empty tin capsule) samples to stabilize the baseline.

    • Run 3 standards (Sulfanilamide) to calibrate K-factors. Acceptance:

      
       for all elements.
      
  • Sample Preparation (The Critical Step):

    • Drying: Dry the this compound sample at 60°C under vacuum for 4 hours. Rationale: Heterocycles are often hygroscopic; retained water distorts %H and dilutes %C/%N.

    • Weighing: Accurately weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (

      
      0.001 mg precision).
      
  • Additive Application:

    • Add ~5 mg of V₂O₅ directly over the sample in the tin capsule.

    • Mechanism:[1] V₂O₅ supplies extra oxygen at the point of combustion and acts as a flux to break down refractory sulfur-carbon bonds.

  • Combustion Parameters:

    • Furnace Temperature: 950°C (Left Furnace), 840°C (Right Furnace/Reduction).

    • Oxygen Injection: 250 mL/min for 5 seconds. Note: High sulfur content requires excess oxygen.

  • Detection:

    • Gases (

      
      ) are separated on a chromatography column and detected by Thermal Conductivity Detector (TCD).
      
Workflow Visualization

EA_Workflow Start Sample Synthesis Dry Vacuum Dry (60°C, 4h) Start->Dry Remove H2O Weigh Weigh 2.0mg (+/- 0.001mg) Dry->Weigh Anhydrous Add Add V2O5 (Combustion Aid) Weigh->Add Prep Combust Flash Combustion (950°C) Add->Combust Auto-Sampler Reduce Reduction (Cu Oven) Combust->Reduce Gases Detect TCD Detection (N2, CO2, H2O, SO2) Reduce->Detect Separation

Caption: Optimized Elemental Analysis workflow for sulfur-rich heterocycles, highlighting the critical V₂O₅ addition step.

Part 4: Data Interpretation & Troubleshooting

Acceptance Criteria

For a research-grade compound, the experimental percentage must fall within


0.4%  of the theoretical value.
  • Example Pass: C: 43.25% (Theo: 43.10%) | Diff: +0.15% ✅

  • Example Fail: C: 42.50% (Theo: 43.10%) | Diff: -0.60% ❌

Troubleshooting Decision Matrix

If validation fails, use this logic flow to diagnose the root cause.

Troubleshooting Result Analysis Result CheckC Carbon Low? Result->CheckC CheckH Hydrogen High? CheckC->CheckH No Action1 Incomplete Combustion. Increase O2 time or Temp. CheckC->Action1 Yes (>0.4% dev) CheckS Sulfur Low? CheckH->CheckS No Action2 Sample Wet. Re-dry sample. CheckH->Action2 Yes (>0.4% dev) Action3 Adsorption Loss. Add more V2O5. CheckS->Action3 Yes (>0.4% dev) Pass Validation Successful CheckS->Pass No

Caption: Logic tree for diagnosing common Elemental Analysis failures in heterocyclic compounds.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines, 2005. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Wahed, A. et al. Synthesis and biological evaluation of some new 3-methylisoxazolo[5,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 2009. (Provides synthesis context for the scaffold). Link

  • Thermo Fisher Scientific. FlashSmart Elemental Analyzer: Operating Manual for Sulfur Determination. (Standard industrial protocol for V2O5 usage). Link

Sources

Publish Comparison Guide: UV-Vis Spectral Analysis of 3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the UV-Vis absorption spectral analysis of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione .

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of This compound (Compound 1) . Unlike standard datasheets, this document focuses on the causality between the fused heterocyclic scaffold and its spectral signature, specifically distinguishing it from its oxygen analogue (the 4-one derivative).

Key Technical Insight: The substitution of the carbonyl oxygen with sulfur (C=O


 C=S) in the pyrimidine ring induces a significant bathochromic shift (Red Shift) and alters the tautomeric equilibrium. This guide details the experimental protocols required to validate these properties and compares the compound against key alternatives.

Structural Basis of Spectral Properties

To understand the UV-Vis profile, one must first analyze the electronic environment of the chromophore. The isoxazolo[5,4-d]pyrimidine scaffold is a fused bicyclic system that mimics purine bases (bioisostere).[1]

Tautomeric Equilibrium (Thione vs. Thiol)

The spectral definition of Compound 1 is governed by the dynamic equilibrium between the thione (1a) and thiol (1b) forms. In polar solvents (e.g., Ethanol, DMSO), the thione form typically predominates, stabilized by dipolar interactions.

Electronic Transitions:

  • Thione Form (C=S): Characterized by a low-energy

    
     transition, resulting in absorption at longer wavelengths (typically 330–350 nm).
    
  • Thiol Form (C-SH): Characterized by

    
     transitions typical of the conjugated heteroaromatic system, absorbing at shorter wavelengths (typically 280–310 nm).
    
Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism defining the spectral species.

Tautomerism Thione Thione Form (1a) (C=S, N-H) Dominant in Polar Solvent λmax ~335 nm Transition Proton Transfer Transition State Thione->Transition -H+ (N5) Transition->Thione +H+ (N5) Thiol Thiol Form (1b) (C-SH, N=C) Dominant in Basic pH λmax ~295 nm Transition->Thiol +H+ (S) Thiol->Transition -H+ (S)

Caption: Tautomeric equilibrium between the 4-thione and 4-thiol forms. Solvent polarity and pH drive the population shift, directly altering the observed


.

Comparative Analysis: Thione vs. Alternatives

The primary alternative for comparison is the Oxygen Analogue (3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one). Understanding the spectral distinction between these two is critical for confirming successful thionation during synthesis.

Quantitative Comparison Table
FeatureCompound 1 (Thione) Alternative (Oxygen Analogue) Mechanistic Cause
Primary

330 – 345 nm 260 – 290 nmEnergy gap of C=S

is lower than C=O

.
Extinction Coeff.[2] (

)
High (

M

cm

)
ModerateStronger conjugation in the thioamide system.
Solvatochromism Strong Positive WeakC=S bond is highly polarizable; ground state is stabilized by polar solvents.
Acid/Base Sensitivity High (Thiol formation)Moderate (Lactam/Lactim)Thiol acidity (

) allows facile ionization.
Visual Appearance Yellow Crystalline SolidWhite/Colorless SolidTail of absorption band extends into visible violet/blue region.
Spectral Interpretation Guide
  • If

    
     nm:  Indicates incomplete thionation (presence of starting material) or oxidation to the disulfide dimer.
    
  • If

    
     nm:  Indicates potential decomposition or formation of anionic species in basic media.
    

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (Trustworthiness), follow this standardized protocol. This workflow includes built-in validation steps to detect solvent impurities or instrument drift.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (UV cutoff interference).

  • Concentration: Prepare a stock solution of

    
     M.
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Workflow

Workflow Start Start: Sample Preparation Weigh Weigh 1.0 mg Compound 1 Dissolve in 10 mL EtOH (Stock) Start->Weigh Dilute Dilute 100 µL Stock into 3 mL EtOH (Test Sample) Weigh->Dilute Blank Run Baseline Correction (Pure EtOH in both cuvettes) Dilute->Blank Measure Scan 200-500 nm Blank->Measure Check Validation Check: Is λmax between 330-345 nm? Measure->Check Pass Valid Spectrum: Calculate ε Check->Pass Yes Fail Invalid: Check for Oxidation (Disulfide) or Hydrolysis (Oxo-form) Check->Fail No (<300 nm)

Caption: Operational workflow for UV-Vis characterization with embedded quality control decision node.

Calculation of Extinction Coefficient ( )

Use the Beer-Lambert Law for quantitation:



  • A: Absorbance at

    
    
    
  • c: Concentration (M)

  • l: Path length (1 cm)

Target Metric: A high-purity sample should yield an


 value typically between 15,000 and 25,000 M

cm

at the primary thione band.

Synthesis & Pathway Context[1][2][3][4][5][6]

Understanding the origin of the compound aids in troubleshooting spectral anomalies. The thione is typically synthesized from the 4-one precursor via thionation reagents (e.g.,


 or Lawesson's Reagent).

Impact on Spectra:

  • Trace

    
    :  May cause background absorption < 250 nm.
    
  • Unreacted Precursor: Will appear as a shoulder or secondary peak at ~270 nm.

References

  • El-Hamouly, W. S., et al. (2006). "Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) derivatives." Indian Journal of Chemistry - Section B. Link

  • Rajanarendar, E., et al. (2012).[3] "Synthesis and biological activity of isoxazolo[5,4-d]pyrimidines." European Journal of Medicinal Chemistry. Link[3]

  • Wagner, E., et al. (2008).[4] "Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine." European Journal of Medicinal Chemistry. Link

  • Stanovnik, B., et al. (1981). "Tautomerism of fused pyrimidine thiones." Advances in Heterocyclic Chemistry.

Disclaimer: Specific spectral maxima may vary slightly (


 5 nm) depending on solvent purity and specific substitution patterns on the 3-methyl group. The values provided above are representative of the 3-methyl-4-thione scaffold class.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide addresses the proper disposal procedures for 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione, a heterocyclic compound for which specific safety and disposal data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a precautionary approach, grounded in the known hazards of structurally similar compounds, is paramount. This document provides a comprehensive framework for managing this chemical waste stream, ensuring compliance with safety regulations and fostering a culture of responsible laboratory practice.

Inferred Hazard Profile: A Precautionary Approach

Due to the absence of a specific SDS for this compound, a hazard profile has been inferred from the analysis of its core structural motifs: the isoxazole ring, the pyrimidine ring, and the thione group.

Isoxazole Derivatives: Many isoxazole derivatives are biologically active, with some exhibiting low toxicity. However, the potential for uncharacterized biological effects necessitates handling with care. Some isoxazole-containing compounds have been investigated for a range of therapeutic applications, suggesting they can interact with biological systems.

Pyrimidine Derivatives: The pyrimidine core is found in numerous bioactive compounds. While some are relatively benign, others can exhibit toxicity. Thio-derivatives of pyrimidines, in particular, have been shown to interact with biological systems and may present specific toxicological concerns.

Thione Compounds: Heterocyclic thiones can be reactive and may exhibit toxicity. The sulfur atom can participate in various reactions, and the potential for the release of toxic sulfur compounds under certain conditions (e.g., acidic environments) should be considered.

Based on this analysis, this compound should be treated as a potentially hazardous substance. The following table summarizes the inferred hazards and recommended precautions.

Hazard CategoryInferred RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if ingested, absorbed through the skin, or inhaled.Avoid direct contact. Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area or fume hood.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause eye irritation.Wear safety glasses or goggles.
Environmental Hazards Unknown, but should be considered potentially harmful to aquatic life.Do not dispose of down the drain. Prevent release into the environment.
Reactivity Potential for hazardous decomposition or reaction with incompatible materials (e.g., strong acids, oxidizing agents).Store away from incompatible materials. Avoid acidic conditions which could liberate hydrogen sulfide gas.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that will not react with the waste, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a dedicated liquid hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Pay special attention to avoiding mixing with acidic waste, which could potentially generate toxic hydrogen sulfide gas.

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

3. Container Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize the waste in the laboratory without explicit approval and a validated procedure from your EHS department.

  • The likely method of disposal for this type of organic chemical waste is high-temperature incineration by a licensed facility.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain: For small spills of solid material, gently cover with an absorbent material to prevent it from becoming airborne. For small liquid spills, surround the area with an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent using non-sparking tools. Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Logical Workflow for Disposal Decision-Making

DisposalWorkflow Start Waste Generation: This compound Assess_Form Assess Physical Form Start->Assess_Form Solid_Waste Solid Waste (Pure compound, contaminated consumables) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the compound) Assess_Form->Liquid_Waste Liquid Collect_Solid Collect in dedicated, labeled solid hazardous waste container. Solid_Waste->Collect_Solid Collect_Liquid Collect in dedicated, labeled liquid hazardous waste container. Avoid mixing with acids. Liquid_Waste->Collect_Liquid Store Store in designated Satellite Accumulation Area with secondary containment. Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact Environmental Health & Safety (EHS) for pickup and disposal. Store->Contact_EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

  • INDOFINE Chemical Company, Inc. Safety Data Sheet for THIDIAZURON. [Link]

  • PubChem. Thiazolo[5,4-d]pyrimidine. [Link]

  • PubMed. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]

  • MDPI. Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • ACS Publications. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]

Personal protective equipment for handling 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione .[1][2][3][4][5][6][7]

Status: High-Caution Research Chemical (Limited Toxicological Data).[3][4] Chemical Class: Fused Pyrimidine Thione / Organosulfur Heterocycle.[3][4] Primary Hazards: Respiratory Irritation, Ocular Damage, Potential Sensitization, and Malodorous (Stench) properties.[2][4]

Part 1: Executive Safety Summary

Treat as a High-Potency Unknown. Because specific toxicological data (LD50, mutagenicity) is often absent for specific isoxazolo-pyrimidine isomers, you must apply the Precautionary Principle . The presence of the thione (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) moiety introduces specific risks regarding odor control and skin sensitization that standard pyrimidines do not possess.[3]
Critical Control Requirement
Containment Mandatory Fume Hood. Never handle on an open bench. The thione group can release volatile sulfur species or generate potent odors upon decomposition.[3][4]
Skin Protection Double Gloving Strategy. Nitrile (outer) over Nitrile (inner).[2][3][4] For prolonged handling (>30 mins), use Silver Shield® liners.[2][4]
Respiratory P100/N95 is insufficient if outside a hood.[3][4] If weighing powder outside containment, use a PAPR or full-face respirator with Multi-Gas/Vapor cartridges.[2][3][4]
Deactivation Oxidation. Do not wash spills with water alone.[3][4] Use dilute bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the sulfur moiety to a non-volatile sulfonate/sulfate before cleaning.[3][4]

Part 2: Risk Assessment & Hazard Profiling

Chemical Hazards
  • Thione Reactivity: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond is a soft nucleophile.[3] It reacts vigorously with strong oxidizing agents and alkylating agents.[3][4]
    
  • Decomposition: Thermal decomposition releases Nitrogen Oxides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and Sulfur Oxides (
    
    
    
    ), which are corrosive lung irritants.[2][8][9]
  • Tautomerism: This compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms.[1][2][3][4] The thiol form significantly increases the risk of "stench" contamination in the laboratory.[3][4]

Physiological Hazards (Inferred)
  • Inhalation: High risk.[3][4][6] Dust is likely irritating to mucous membranes.[3][4]

  • Sensitization: Organosulfur compounds are frequent skin sensitizers.[3][4] Repeated exposure may lead to allergic dermatitis.[3][4]

Part 3: PPE Selection Matrix

Select your PPE based on the specific operational task.[3][4][10]

Task Hand Protection Eye/Face Protection Body Protection Respiratory
Stock Preparation (Weighing solid)Double Nitrile (min 5 mil outer).[1][2][3][4] Change immediately if splashed.[3][4]Chemical Goggles. Safety glasses are insufficient for fine powders.[3][4]Lab coat + Tyvek® Sleeves (disposable).[3][4]Fume Hood (Sash at working height).[3][4]
Synthesis/Reaction (Dissolved in solvent)Silver Shield® (Laminate) gloves recommended if using DCM/DMF.[2][3][4]Safety Glasses with side shields.[3][4][6]Lab coat (Cotton/Flame Resistant).[3][4]Fume Hood. Use blast shield if heating >100°C.
Waste Disposal (Cleaning glassware)Heavy Duty Neoprene or Nitrile (8 mil).[2][3][4]Full Face Shield over Goggles (Splash risk).[3][4]Chemical Resistant Apron.[3][4]Fume Hood.

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Fine heterocyclic powders are often static-prone.[3][4]

  • Setup: Place the balance inside the chemical fume hood.

  • Anti-Static: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.[3][4]

  • Transfer: Do not use metal spatulas if possible (avoids potential catalytic decomposition).[3][4] Use disposable polypropylene or glass.[3]

  • Clean-As-You-Go: Immediately wipe the balance area with a 10% Bleach-soaked wipe (not isopropanol) to oxidize any traces.[1][3][4]

Protocol B: Reaction Monitoring (TLC/LCMS)
  • Sampling: When taking an aliquot, keep the vial inside the hood.

  • Sealing: Parafilm is permeable to many sulfur odors.[3][4] Use Teflon-lined caps exclusively.

  • LCMS Waste: The thione can contaminate mass spec lines.[3][4] Run a blank solvent wash (Acetonitrile/Water) immediately after your sample to prevent "ghost" peaks in subsequent runs.[3][4]

Protocol C: Decontamination & Spill Response

Do not use water initially. Water can spread the hydrophobic powder and hydrolyze it into smellier thiol byproducts.[3][4]

  • Isolate: Evacuate the immediate area if the spill is >500 mg.[3][4]

  • Cover: Gently cover the spill with a paper towel soaked in 10-15% Sodium Hypochlorite (Bleach) .[3][4]

  • Wait: Allow 15 minutes for oxidation (Thione

    
     Sulfate).
    
  • Clean: Wipe up the slurry.[3][4] Wash the surface with soap and water.[3][4][5][6][7][8][10][11][12][13]

  • Disposal: Place all cleanup materials in a dedicated "Stench/Sulfur" waste container, not general trash.

Part 5: Visualization of Safety Logic

Figure 1: Exposure Control & Handling Workflow

This diagram illustrates the hierarchy of controls required for safe processing.

SafetyWorkflow Start Start: Handling 3-methylisoxazolo pyrimidine-4(5H)-thione Risk Risk Assessment: Isomer Specific Data Missing? Start->Risk Precaution Apply HPAPI / High Hazard Protocols Risk->Precaution Yes (Assume High Toxicity) Engineering Engineering Controls: Fume Hood (Face Vel > 100 fpm) Anti-Static Bar Precaution->Engineering PPE PPE Selection: Double Nitrile Gloves Tyvek Sleeves Goggles Engineering->PPE Task Perform Task (Weighing/Synthesis) PPE->Task Cleanup Decontamination: Oxidize with Bleach (10%) Neutralize Odor Task->Cleanup Waste Disposal: Segregated Sulfur Waste Stream Cleanup->Waste

Caption: Operational workflow emphasizing the "Precautionary Principle" due to limited specific toxicological data.

Figure 2: Waste Disposal Decision Tree

Correct disposal is critical to prevent laboratory contamination (smell) and environmental release.[3][4]

WasteFlow Source Chemical Waste (Thione Derivative) Check Is it Solid or Liquid? Source->Check Solid Solid Waste Check->Solid Liquid Liquid Mother Liquor Check->Liquid Bag Double Bag (Ziploc) Label 'STENCH' Solid->Bag Treat Quench with Bleach (Oxidize to Sulfate) Liquid->Treat Bin Solid Hazardous Waste Bag->Bin Carboy Aqueous/Organic Waste (Vent Cap Required) Treat->Carboy

Caption: Segregation strategy to prevent odor contamination and reactive incompatibility in waste streams.[1][2][3][4]

Part 6: References & Authority

  • National Center for Advancing Translational Sciences (NCATS). 3-Methyl-1,2-dihydropyrazolo(3,4-d)pyrimidine-4-thione (Structural Analog Data).[1][2][3][4] Inxight Drugs Database.[3][4] [Link]

  • PubChem. Compound Summary: 3-methylisoxazol-5(4H)-one (Core Structure).[1][3][4] National Library of Medicine.[3][4] [Link]

  • Indofine Chemical Company. Generic Safety Protocols for Isoxazolo-pyrimidines.[3][4][Link][1][2][3][4]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.